Product packaging for Pyridinium, 4-(methoxycarbonyl)-1-methyl-(Cat. No.:CAS No. 38117-49-6)

Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Cat. No.: B188537
CAS No.: 38117-49-6
M. Wt: 152.17 g/mol
InChI Key: QSTZQJMQOOWRNP-UHFFFAOYSA-N
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Description

Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a useful research compound. Its molecular formula is C8H10NO2+ and its molecular weight is 152.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality Pyridinium, 4-(methoxycarbonyl)-1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridinium, 4-(methoxycarbonyl)-1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10NO2+ B188537 Pyridinium, 4-(methoxycarbonyl)-1-methyl- CAS No. 38117-49-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1-methylpyridin-1-ium-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10NO2/c1-9-5-3-7(4-6-9)8(10)11-2/h3-6H,1-2H3/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSTZQJMQOOWRNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10NO2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00328716
Record name Pyridinium, 4-(methoxycarbonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38117-49-6
Record name Pyridinium, 4-(methoxycarbonyl)-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00328716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary ammonium compound belonging to the pyridinium salt family. As a positively charged organic cation, its properties and potential applications are of significant interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the fundamental properties of the 4-(methoxycarbonyl)-1-methylpyridinium cation, focusing on its physicochemical characteristics, synthesis, and spectral data. The information is presented to support research and development activities involving this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

PropertyValueSource
Chemical Formula C₈H₁₀INO₂[1]
Molecular Weight 279.07 g/mol [1]
CAS Number 7630-02-6[1]
Melting Point 183.5-186 °C (decomposes)[2]
Appearance Pale-yellow to yellow-brown solidAstatech
Acidity (pKa)

An experimental pKa value for the 4-(methoxycarbonyl)-1-methylpyridinium cation is not available in the reviewed literature. However, the acidity of the pyridinium cation can be estimated based on the electronic effects of its substituents. The parent pyridinium ion has a pKa of approximately 5.25.[3] The 4-methoxycarbonyl group is an electron-withdrawing group, which decreases the electron density on the pyridine ring. This effect stabilizes the pyridine base and makes its conjugate acid, the pyridinium cation, more acidic, resulting in a lower pKa compared to the unsubstituted pyridinium ion.

Solubility

Specific quantitative solubility data for 4-(methoxycarbonyl)-1-methylpyridinium salts in various organic solvents are not extensively documented. As an ionic compound, it is expected to be soluble in polar solvents like water, methanol, and ethanol, and less soluble in nonpolar organic solvents such as hexane and diethyl ether. The solubility will also depend on the nature of the counter-anion.

Synthesis and Reactivity

The 4-(methoxycarbonyl)-1-methylpyridinium cation is typically synthesized via the N-alkylation of a pyridine derivative.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide

A common method for the synthesis of the iodide salt involves the reaction of methyl isonicotinate with methyl iodide.[4]

Experimental Protocol:

  • Reaction Setup: A solution of methyl isonicotinate (700 g) and methyl iodide (1.4 kg) is prepared in methanol (2.0 L).

  • Reaction Conditions: The resulting solution is stirred and refluxed for 5 hours.

  • Work-up: After cooling, the reaction mixture is filtered.

  • Purification: The collected solid product is washed with ether and dried to yield 4-methoxycarbonyl-1-methylpyridinium iodide.[4]

This procedure results in a high yield of the desired product (97.2%).[4]

Logical Flow of Synthesis:

Synthesis MethylIsonicotinate Methyl Isonicotinate ReactionMixture Reaction Mixture MethylIsonicotinate->ReactionMixture MethylIodide Methyl Iodide MethylIodide->ReactionMixture Methanol Methanol (Solvent) Methanol->ReactionMixture Reflux Reflux (5h) ReactionMixture->Reflux Cooling Cooling Reflux->Cooling Filtration Filtration Cooling->Filtration Washing Washing with Ether Filtration->Washing Drying Drying Washing->Drying Product 4-(methoxycarbonyl)-1-methylpyridinium iodide Drying->Product

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridinium ring, the N-methyl protons, and the methoxy protons of the ester group. The electron-withdrawing nature of the positively charged nitrogen and the methoxycarbonyl group will cause the pyridinium ring protons to be shifted downfield.

Predicted ¹H NMR Chemical Shifts:

  • Pyridinium Protons (Ha, Hb): ~8.5-9.5 ppm (doublets)

  • N-Methyl Protons (CH₃): ~4.5 ppm (singlet)

  • Methoxy Protons (OCH₃): ~4.0 ppm (singlet)

¹³C NMR Spectroscopy

The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the aromatic carbons of the pyridinium ring, the N-methyl carbon, and the methoxy carbon.

Predicted ¹³C NMR Chemical Shifts:

  • Carbonyl Carbon (C=O): ~160-170 ppm

  • Pyridinium Ring Carbons: ~120-150 ppm

  • N-Methyl Carbon (N-CH₃): ~50-60 ppm

  • Methoxy Carbon (O-CH₃): ~50-60 ppm

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.

Expected IR Absorption Bands:

  • C=O Stretch (Ester): ~1720-1740 cm⁻¹ (strong)

  • C-O Stretch (Ester): ~1200-1300 cm⁻¹ (strong)

  • Aromatic C-H Stretch: ~3000-3100 cm⁻¹

  • Aromatic C=C and C=N Stretch: ~1500-1650 cm⁻¹

  • Aliphatic C-H Stretch (Methyl): ~2850-3000 cm⁻¹

Mass Spectrometry

In a mass spectrum, the 4-(methoxycarbonyl)-1-methylpyridinium cation would be observed as the parent ion. Fragmentation would likely involve the loss of the methoxycarbonyl group or the methyl group from the ester.

Expected Fragmentation Pattern:

MassSpec ParentIon [M]⁺ 4-(methoxycarbonyl)-1-methylpyridinium Fragment1 [M - OCH₃]⁺ ParentIon->Fragment1 - OCH₃ Fragment2 [M - COOCH₃]⁺ ParentIon->Fragment2 - COOCH₃ Fragment3 [M - CH₃]⁺ (from ester) ParentIon->Fragment3 - CH₃

Predicted fragmentation of the 4-(methoxycarbonyl)-1-methylpyridinium cation.

Biological Activity

Specific studies on the biological activity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- are not found in the public literature. However, the broader class of pyridinium salts is known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The positive charge of the pyridinium ring can facilitate interaction with negatively charged biological membranes, which is a common mechanism of action for antimicrobial agents. Further research is required to determine the specific biological profile of this particular compound.

Conclusion

This technical guide provides a summary of the available information on the basic properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. While some fundamental physicochemical data for its iodide salt are known, a significant amount of experimental data, particularly regarding its pKa, solubility in organic solvents, and biological activity, is currently lacking in publicly accessible literature. The provided synthesis protocol and predicted spectral data offer a valuable starting point for researchers and drug development professionals interested in this compound. Further experimental investigation is necessary to fully characterize its properties and explore its potential applications.

References

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive overview of the synthesis pathway for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in various chemical syntheses. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis process.

Overview of the Synthesis Pathway

The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically as its iodide salt, is a straightforward two-step process. The first step involves the esterification of isonicotinic acid to produce methyl isonicotinate. The subsequent step is the quaternization of the pyridine nitrogen in methyl isonicotinate using methyl iodide.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary reactions in the synthesis pathway.

Table 1: Synthesis of Methyl Isonicotinate

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield
Isonicotinic AcidC₆H₅NO₂123.11100 g0.812\multirow{2}{*}{65% (crude)}
MethanolCH₄O32.04250 mL-
Sulfuric AcidH₂SO₄98.08125 mL-
Sodium CarbonateNa₂CO₃105.99235 g-
Methyl IsonicotinateC₇H₇NO₂137.1480 g0.583

Table 2: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Reactant/ProductMolecular FormulaMolar Mass ( g/mol )AmountMolesYield
Methyl IsonicotinateC₇H₇NO₂137.14700 g5.10\multirow{3}{*}{97.2%}
Methyl IodideCH₃I141.941.4 kg9.86
MethanolCH₄O32.042.0 L-
4-(methoxycarbonyl)-1-methylpyridinium iodideC₈H₁₀INO₂279.071.385 kg4.96

Experimental Protocols

Synthesis of Methyl Isonicotinate[1]
  • Reaction Setup: A suspension of 100 g (0.812 mol) of isonicotinic acid in 250 ml of methanol is prepared in a suitable reaction vessel. The mixture is stirred and cooled to 10°C.

  • Acid Addition: To this cooled and stirred mixture, 125 ml of sulfuric acid is added dropwise over a period of 15 minutes, ensuring the temperature is maintained below 20°C.

  • Reflux: The reaction mixture is then allowed to warm to room temperature and subsequently heated under reflux for 4.5 hours.

  • Work-up: After standing overnight, the reaction mixture is poured onto 1 kg of ice. The mixture is then made alkaline by the addition of 235 g of sodium carbonate.

  • Extraction: The resulting solid is filtered off, washed with water and ether, and then discarded. The filtrate is extracted three times with 300 ml of ether.

  • Purification: The combined organic extracts are washed with water and brine, dried over sodium sulfate, and concentrated in vacuo to yield approximately 80 g (65%) of crude methyl isonicotinate as a pale oil.[1]

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide[2]
  • Reaction Setup: In a reaction vessel, 700 g of methyl isonicotinate and 1.4 kg of methyl iodide are mixed in 2.0 liters of methanol.

  • Reflux: The resulting solution is stirred and refluxed for 5 hours.[2]

  • Isolation: After cooling, the reaction mixture is filtered.

  • Purification: The collected product is washed with ether and dried to obtain 1.385 kg (97.2% yield) of 4-methoxycarbonyl-1-methylpyridinium iodide.[2]

Synthesis Pathway Visualization

The following diagram illustrates the two-step synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

Synthesis_Pathway cluster_step1 Step 1: Esterification cluster_step2 Step 2: Quaternization Isonicotinic_Acid Isonicotinic Acid Methyl_Isonicotinate Methyl Isonicotinate Isonicotinic_Acid->Methyl_Isonicotinate Methanol, H₂SO₄ Reflux Target_Product Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide Methyl_Isonicotinate->Target_Product Methyl Iodide, Methanol Reflux

Caption: Two-step synthesis of the target compound.

Logical Workflow for Synthesis

The logical workflow for the synthesis process, from starting materials to the final product, is outlined below.

Synthesis_Workflow Start Starting Materials (Isonicotinic Acid, Methanol, H₂SO₄) Step1 Esterification Reaction Start->Step1 Purification1 Work-up and Extraction Step1->Purification1 Intermediate Methyl Isonicotinate Purification1->Intermediate Step2 Quaternization Reaction (with Methyl Iodide) Intermediate->Step2 Purification2 Filtration and Washing Step2->Purification2 Final_Product Final Product (Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide) Purification2->Final_Product

Caption: Logical workflow of the synthesis process.

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" chemical structure and analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a quaternary ammonium salt. The core of its structure is a pyridine ring, where the nitrogen atom is quaternized by a methyl group, resulting in a positively charged pyridinium cation. A methoxycarbonyl group is attached at the 4-position of the pyridine ring. The positive charge of the pyridinium cation is balanced by a counter-ion, typically iodide, resulting from its synthesis.

Chemical Structure:

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide
CAS Number 7630-02-6
Molecular Formula C₈H₁₀INO₂
Molecular Weight 279.08 g/mol
Melting Point 183.5-186 °C (decomposes)
Canonical SMILES C[N+]1=CC=C(C=C1)C(=O)OC.[I-]

Synthesis

The primary method for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is through the Menschutkin reaction . This reaction involves the quaternization of a tertiary amine, in this case, methyl isonicotinate (4-(methoxycarbonyl)pyridine), with an alkyl halide, methyl iodide. The reaction is typically carried out in a polar solvent, such as methanol, and is facilitated by refluxing the reaction mixture.

Experimental Protocol: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide

The following protocol is a detailed methodology for the synthesis of the title compound:

Materials:

  • Methyl isonicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in methanol.

  • To this solution, add methyl iodide.

  • The resulting solution is stirred and heated to reflux for a period of 5 hours.

  • After the reflux period, the mixture is allowed to cool to room temperature.

  • The precipitated product is collected by filtration.

  • The collected solid is washed with diethyl ether to remove any unreacted starting materials.

  • The final product is dried to yield Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide.

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"]; reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"]; end_product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve Methyl Isonicotinate\nin Methanol"]; add_MeI [label="Add Methyl Iodide"]; reflux [label="Reflux for 5 hours"]; cool [label="Cool to Room Temperature"]; filter [label="Filter the Precipitate"]; wash [label="Wash with Diethyl Ether"]; dry [label="Dry the Product"]; end_product [label="Final Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Reactants methyl_isonicotinate [label="Methyl Isonicotinate\n(Tertiary Amine)"]; methyl_iodide [label="Methyl Iodide\n(Alkyl Halide)"];

// Transition State transition_state [label="Transition State\n(SN2)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Product product [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide\n(Quaternary Ammonium Salt)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges methyl_isonicotinate -> transition_state; methyl_iodide -> transition_state; transition_state -> product; } Menschutkin Reaction Mechanism

Analytical Data

A thorough search of available scientific literature and databases did not yield specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide. For the purpose of providing a foundational understanding, the following sections describe the expected spectral characteristics based on the known structure of the compound and data from analogous pyridinium salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR:

  • Pyridinium Protons: The protons on the pyridinium ring are expected to be significantly deshielded due to the positive charge on the nitrogen atom. This would result in signals appearing in the downfield region of the spectrum, likely between δ 8.0 and 9.5 ppm. The protons at the 2- and 6-positions would be equivalent, as would the protons at the 3- and 5-positions, leading to two distinct signals, each integrating to 2H. These signals would likely appear as doublets due to coupling with adjacent protons.

  • N-Methyl Protons: The protons of the methyl group attached to the nitrogen atom would appear as a singlet, as there are no adjacent protons to couple with. This signal is expected in the range of δ 4.0-4.5 ppm.

  • Methoxycarbonyl Protons: The protons of the methyl group of the methoxycarbonyl moiety would also appear as a singlet and are anticipated to be in the range of δ 3.8-4.2 ppm.

¹³C NMR:

  • Pyridinium Carbons: The carbon atoms of the pyridinium ring would be deshielded. The carbon at the 4-position, bearing the methoxycarbonyl group, and the carbons at the 2- and 6-positions, adjacent to the positively charged nitrogen, are expected to have the most downfield chemical shifts.

  • Carbonyl Carbon: The carbon of the carbonyl group (C=O) is expected to have a chemical shift in the typical range for esters, around δ 160-170 ppm.

  • N-Methyl Carbon: The carbon of the N-methyl group would likely appear in the range of δ 45-55 ppm.

  • Methoxy Carbon: The carbon of the methoxy group is expected to have a chemical shift around δ 50-60 ppm.

Infrared (IR) Spectroscopy (Predicted)
  • C=O Stretch: A strong absorption band characteristic of the carbonyl group in the ester is expected in the region of 1720-1740 cm⁻¹.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridinium ring are expected in the range of 1400-1650 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

  • C-O Stretch: A C-O stretching vibration from the ester group is expected in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion would be the pyridinium cation, [C₈H₁₀NO₂]⁺. The iodide would not be observed as it is the counter-ion. The expected m/z for the cation would be approximately 152.1. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Biological Activity and Applications in Drug Development

Currently, there is a lack of published data on the specific biological activities of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide. However, the broader class of pyridinium salts has been extensively studied and is known to exhibit a wide range of biological effects, including antimicrobial and cytotoxic activities. The quaternization of the pyridine nitrogen is a key feature that often imparts these biological properties.

Given the structural features of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide, it is plausible that it could be investigated for similar applications. The presence of the methoxycarbonyl group could influence its pharmacokinetic and pharmacodynamic properties.

Potential Areas of Investigation

// Central Node target_compound [label="Pyridinium, 4-(methoxycarbonyl)-1-methyl-", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Application Nodes antimicrobial [label="Antimicrobial Agent"]; antifungal [label="Antifungal Agent"]; cytotoxic [label="Cytotoxic Agent\n(Anti-cancer)"]; drug_delivery [label="Drug Delivery Vehicle"];

// Edges target_compound -> antimicrobial; target_compound -> antifungal; target_compound -> cytotoxic; target_compound -> drug_delivery; } Potential Research Areas for the target compound.

Further research is warranted to explore the potential of this compound in the following areas:

  • Antimicrobial and Antifungal Activity: Screening against a panel of pathogenic bacteria and fungi could reveal potential applications as an antiseptic or disinfectant.

  • Cytotoxic Activity: Evaluation of its effect on various cancer cell lines could determine its potential as an anticancer agent.

  • Drug Delivery: Quaternary ammonium compounds are sometimes explored as components of drug delivery systems due to their ability to interact with cell membranes.

Conclusion

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide is a readily synthesizable quaternary ammonium salt with well-defined chemical properties. While specific experimental data on its spectral characteristics and biological activity are currently limited in the public domain, its structural similarity to other biologically active pyridinium compounds suggests it may hold potential for applications in drug development and other scientific fields. This technical guide provides a solid foundation for future research into this interesting molecule, outlining its synthesis and predicted analytical profile. Further experimental investigation is necessary to fully elucidate its properties and potential applications.

In-Depth Technical Guide: Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 7630-02-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound Pyridinium, 4-(methoxycarbonyl)-1-methyl-, with the CAS number 7630-02-6. This document consolidates available data on its physicochemical properties, synthesis, and spectral information.

Core Chemical Information

Pyridinium, 4-(methoxycarbonyl)-1-methyl- , also known as 4-(methoxycarbonyl)-1-methylpyridinium iodide, is a quaternary pyridinium salt. Its chemical structure consists of a pyridine ring where the nitrogen atom is methylated, and a methoxycarbonyl group is attached at the 4-position. The positive charge on the pyridinium ring is balanced by an iodide counter-ion.

Physicochemical Properties
PropertyValueSource
CAS Number 7630-02-6N/A
Molecular Formula C₈H₁₀INO₂[1]
Molecular Weight 279.07 g/mol [1]
Canonical SMILES C[N+]1=CC=C(C=C1)C(=O)OC.[I-]N/A
InChI Key PCDBIGSCEQLGED-UHFFFAOYSA-MN/A

Synthesis Protocol

A detailed experimental protocol for the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide has been documented.[1] The synthesis involves the quaternization of a pyridine derivative with an alkyl halide.

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide[1]

Materials:

  • Methyl isonicotinate (700 g)

  • Methyl iodide (1.4 kg)

  • Methanol (2.0 L)

  • Ether (for washing)

Procedure:

  • In a suitable reaction vessel, admix 700 g of methyl isonicotinate and 1.4 kg of methyl iodide in 2.0 liters of methanol.

  • Stir the resulting solution and reflux for 5 hours.

  • After the reflux period, allow the mixture to cool.

  • Filter the cooled mixture to collect the solid product.

  • Wash the collected product with ether.

  • Dry the product to obtain 4-methoxycarbonyl-1-methylpyridinium iodide.

Yield:

The reported yield for this synthesis is 1.385 kg, which corresponds to a 97.2% yield.[1]

Spectroscopic Data

Detailed experimental spectroscopic data (NMR, IR, Mass Spectrometry) for Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS 7630-02-6) is not extensively available in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of the compound.

Biological Activity and Toxicological Information

As of the latest literature review, there is no specific information available regarding the biological activity or toxicological properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- with CAS number 7630-02-6. Studies on related pyridinium compounds have explored a range of biological effects, but direct extrapolation to this specific molecule is not advisable. Further research is required to elucidate its pharmacological and toxicological profile.

Signaling Pathways and Experimental Workflows

Currently, there are no described signaling pathways or specific experimental workflows in the scientific literature that directly involve Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Therefore, the creation of diagrams for these aspects is not applicable at this time.

Logical Relationship of Synthesis

The synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide follows a straightforward logical progression from starting materials to the final product. This can be visualized as a simple workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction and Workup cluster_product Final Product Methyl isonicotinate Methyl isonicotinate Reflux (5 hours) Reflux (5 hours) Methyl isonicotinate->Reflux (5 hours) Methyl iodide Methyl iodide Methyl iodide->Reflux (5 hours) Methanol (solvent) Methanol (solvent) Methanol (solvent)->Reflux (5 hours) Cooling Cooling Reflux (5 hours)->Cooling Filtration Filtration Cooling->Filtration Washing (Ether) Washing (Ether) Filtration->Washing (Ether) Drying Drying Washing (Ether)->Drying 4-(methoxycarbonyl)-1-methylpyridinium iodide 4-(methoxycarbonyl)-1-methylpyridinium iodide Drying->4-(methoxycarbonyl)-1-methylpyridinium iodide

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a pyridinium salt of interest in chemical research. Due to a lack of available data in the public domain, this guide does not contain information on biological signaling pathways or extensive quantitative biological data.

Chemical Identity and Properties

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is commonly available as an iodide salt. The addition of the methyl group to the nitrogen atom of the pyridine ring results in a positively charged pyridinium cation, which is balanced by a negatively charged counter-ion, in this case, iodide.

Table 1: Chemical Data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

IdentifierValueSource
Molecular Formula C8H10INO2[1]
Molecular Weight 279.07 g/mol [1]
CAS Number 7630-02-6[1]
Canonical SMILES C[N+]1=CC=C(C=C1)C(=O)OC.[I-][1]
InChI InChI=1S/C8H10NO2.HI/c1-9-5-3-7(4-6-9)8(10)11-2;/h3-6H,1-2H3;1H/q+1;/p-1[1]

Experimental Protocols

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

A straightforward and high-yield synthesis method for this compound has been reported. The protocol involves the quaternization of methyl isonicotinate with methyl iodide.

Experimental Procedure:

  • Combine 700 g of methyl isonicotinate and 1.4 kg of methyl iodide in 2.0 liters of methanol.

  • Stir the resulting solution and reflux for 5 hours.

  • After the reflux period, cool the mixture.

  • Filter the cooled mixture to collect the solid product.

  • Wash the collected product with ether.

  • Dry the product to obtain Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

This protocol has been reported to yield 1.385 kg of the final product, which corresponds to a 97.2% yield[1].

Visualizations

Experimental Workflow: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Synthesis_Workflow reagents Methyl isonicotinate + Methyl iodide in Methanol reaction Stir and Reflux (5 hours) reagents->reaction cooling Cool Mixture reaction->cooling filtration Filter cooling->filtration washing Wash with Ether filtration->washing drying Dry Product washing->drying product Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide drying->product

Caption: Synthesis workflow for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

Signaling Pathways and Biological Activity

As of the date of this guide, there is no significant information available in peer-reviewed literature or public databases regarding the specific biological activity or associated signaling pathways of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Further research is required to elucidate any potential pharmacological effects of this compound.

References

An In-depth Technical Guide on the Physical and Chemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary pyridinium salt, holds significance in various chemical and pharmaceutical research areas. Its structure, featuring a positively charged pyridinium ring, a methyl group on the nitrogen, and a methoxycarbonyl group at the 4-position, imparts unique chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of its iodide salt, drawing from available scientific literature and chemical databases.

Chemical Structure and Identification

IUPAC Name: 4-(methoxycarbonyl)-1-methylpyridin-1-ium Common Name: 1-Methyl-4-(methoxycarbonyl)pyridinium CAS Number (for the iodide salt): 7630-02-6

The cation consists of a pyridine ring quaternized at the nitrogen atom with a methyl group. A methoxycarbonyl group (-COOCH₃) is attached to the 4-position of the pyridinium ring. In its common salt form, the positive charge of the pyridinium cation is balanced by a counter-anion, typically a halide such as iodide (I⁻).

Physical and Chemical Properties

Currently, experimentally determined quantitative data for the physical and chemical properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide are not widely available in readily accessible literature. Much of the available data for related compounds is computational. However, general characteristics of similar pyridinium salts can provide some insight.

PropertyData
Molecular Formula C₈H₁₀INO₂ (for the iodide salt)
Molecular Weight 279.07 g/mol (for the iodide salt)
Melting Point Not experimentally determined for the target compound. For a closely related compound, 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide, the melting point is reported as 114-116 °C.[1]
Boiling Point As a salt, it is expected to have a very high boiling point and likely decompose before boiling under atmospheric pressure.
Solubility Expected to be soluble in polar solvents like water, methanol, and DMSO, a common characteristic of ionic pyridinium salts. For instance, 1,4-Dimethylpyridinium iodide is soluble in methanol (25 mg/mL). The solubility of 4-(Dimethylamino)-1-methylpyridinium iodide has been reported in DMF (20 mg/ml), DMSO (10 mg/ml), Ethanol (5 mg/ml), and PBS (pH 7.2) (10 mg/ml).[2][3]
Appearance Typically, pyridinium salts are crystalline solids.

Synthesis

A common and straightforward method for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide is through the quaternization of methyl isonicotinate with methyl iodide.

Experimental Protocol: Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide

  • Materials:

    • Methyl isonicotinate

    • Methyl iodide

    • Methanol

    • Ether (for washing)

  • Procedure:

    • Methyl isonicotinate (700 g) and methyl iodide (1.4 kg) are mixed in methanol (2.0 L).

    • The resulting solution is stirred and refluxed for 5 hours.

    • After cooling, the reaction mixture is filtered.

    • The collected solid product is washed with ether and then dried.

  • Yield: This procedure has been reported to yield 1.385 kg of 4-methoxycarbonyl-1-methylpyridinium iodide, which corresponds to a 97.2% yield.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up cluster_product Product methyl_isonicotinate Methyl isonicotinate mix Mix Reactants methyl_isonicotinate->mix methyl_iodide Methyl iodide methyl_iodide->mix methanol Methanol (Solvent) methanol->mix reflux Reflux for 5 hours mix->reflux cool Cool Mixture reflux->cool filter Filter cool->filter wash Wash with Ether filter->wash dry Dry wash->dry product 4-methoxycarbonyl-1- methylpyridinium iodide dry->product

Caption: Workflow for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.

Reactivity and Chemical Behavior

Pyridinium salts are known for their distinct reactivity. The electron-withdrawing nature of the positively charged pyridinium ring makes the protons on the ring and on the N-methyl group acidic. The ring is also susceptible to nucleophilic attack, particularly at the 2- and 6-positions. The ester group at the 4-position can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Spectroscopic Data

  • ¹H NMR: Signals corresponding to the N-methyl protons, the methoxy protons of the ester, and the aromatic protons of the pyridinium ring. The chemical shifts of the ring protons would be downfield due to the positive charge on the ring.

  • ¹³C NMR: Resonances for the N-methyl carbon, the methoxy carbon, the carbonyl carbon of the ester, and the carbons of the pyridinium ring.

  • IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching, and aromatic C-H and C=N/C=C stretching vibrations of the pyridinium ring.

  • UV-Vis Spectroscopy: Pyridinium compounds typically exhibit absorption maxima in the UV region.

Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway interactions have been reported for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", other pyridinium salts have been investigated for a range of biological activities. These studies provide a basis for potential future research on this compound.

For instance, certain amphiphilic pyridinium salts have been shown to block TNFα/NFκB signaling and the hypersecretion of interleukin-8 (IL-8) in cystic fibrosis lung epithelial cells. Furthermore, various synthetic pyridinium compounds have demonstrated antitumor properties, with some inducing apoptosis in cancer cells through mechanisms that may involve the PI3K/Akt/mTOR signaling pathway. Other pyridinium derivatives have been explored as inhibitors of cholinesterases and choline kinase, which are relevant in neurological disorders and cancer, respectively.[2]

The potential for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" to interact with these or other signaling pathways would depend on its specific structure and properties and would require dedicated biological evaluation.

G Potential Signaling Pathways for Pyridinium Compounds cluster_inflammatory Inflammatory Pathways cluster_cancer Cancer-Related Pathways cluster_neuro Neurological Targets pyridinium Pyridinium Compounds nfkb NFκB Signaling pyridinium->nfkb Blockade pi3k PI3K/Akt/mTOR Signaling pyridinium->pi3k Modulation cholinesterase Cholinesterase Inhibition pyridinium->cholinesterase Inhibition choline_kinase Choline Kinase Inhibition pyridinium->choline_kinase Inhibition tnfa TNFα tnfa->nfkb il8 IL-8 Secretion nfkb->il8 apoptosis Apoptosis pi3k->apoptosis

Caption: Potential biological targets and signaling pathways of pyridinium compounds.

Conclusion

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" is a readily synthesizable quaternary pyridinium salt. While detailed experimental data on its physical and chemical properties are sparse in the current literature, its structural features suggest it shares characteristics with other pyridinium salts, including solubility in polar solvents and specific chemical reactivity. The diverse biological activities reported for other pyridinium compounds, particularly in modulating key signaling pathways, highlight the potential for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" as a subject for future investigation in drug discovery and development. Further experimental characterization of its physicochemical properties and biological activities is warranted to fully elucidate its potential applications.

References

Technical Guide: Physicochemical Properties of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available solubility data, relevant experimental protocols for solubility determination, and associated biological signaling pathways for the compound "Pyridinium, 4-(methoxycarbonyl)-1-methyl-". This compound is typically available as an iodide salt, "Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide," which is important to note for its physicochemical properties.

Core Data Presentation: Solubility

Quantitative solubility data for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide" is not extensively documented in publicly available literature. However, qualitative information from synthetic procedures indicates its solubility in certain organic solvents. For instance, its synthesis often involves refluxing in methanol, and it can be recrystallized from ethanol, suggesting good solubility in these alcohols at elevated temperatures.

To provide a quantitative reference, the table below summarizes the solubility of a structurally related compound, 4-(dimethylamino)-1-methylpyridinium iodide. These values can serve as an estimate for formulating initial experimental designs.

SolventSolubility (mg/mL)
Dimethylformamide (DMF)20
Dimethyl sulfoxide (DMSO)10
Ethanol5
Phosphate-Buffered Saline (PBS), pH 7.210

Data for 4-(dimethylamino)-1-methylpyridinium iodide, a structurally similar pyridinium salt.

Experimental Protocols: Solubility Determination

A precise determination of solubility is crucial for any application. A widely accepted and high-throughput method for determining the aqueous solubility of organic compounds, including pyridinium salts, involves the use of UV/Vis spectroscopy.

Protocol: High-Throughput Aqueous Solubility Determination via UV/Vis Spectroscopy

This protocol is adapted from established methods for determining aqueous solubility using a 96-well filter plate format.

1. Preparation of Standard Solutions: a. Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). b. Create a calibration curve by preparing a series of dilutions from the stock solution in the relevant aqueous buffer (e.g., PBS, pH 7.4).

2. Sample Preparation and Incubation: a. In a 96-well MultiScreen Solubility filter plate, dispense 190 µL of the desired aqueous buffer into each well. b. Add 10 µL of the 10 mM stock solution of the compound directly into the buffer in each well. This achieves a target concentration of 500 µM in 5% DMSO. c. Cover the plate and shake gently (100-300 rpm) at room temperature for 1.5 hours to allow the solution to reach equilibrium.

3. Filtration: a. Place the filter plate on a vacuum manifold fitted with a 96-well collection plate. b. Apply a vacuum (10–12 in. Hg) to filter the solutions, removing any undissolved precipitate.

4. Quantification: a. Transfer 160 µL of the filtrate from each well of the collection plate to a 96-well UV analysis plate. b. Add 40 µL of acetonitrile to each well to prevent precipitation. c. Measure the absorbance of each well using a UV/Vis microplate reader at the compound's predetermined wavelength of maximum absorbance (λmax). d. Calculate the concentration of the dissolved compound by comparing its absorbance to the standard curve. The final solubility value should account for the dilution factor.[1]

The workflow for this experimental protocol is illustrated in the diagram below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Stock Solution in DMSO mix Mix Stock and Buffer in 96-Well Filter Plate prep_stock->mix prep_buffer Prepare Aqueous Buffer (e.g., PBS pH 7.4) prep_buffer->mix incubate Incubate with Shaking (1.5 hours at RT) mix->incubate filter_vacuum Vacuum Filtration to Remove Precipitate incubate->filter_vacuum transfer Transfer Filtrate to UV Analysis Plate filter_vacuum->transfer add_acn Add Acetonitrile transfer->add_acn read_uv Read Absorbance with UV/Vis Plate Reader add_acn->read_uv calculate Calculate Solubility vs. Standard Curve read_uv->calculate

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Biological Activity

While "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" itself does not have extensively documented biological activity, the broader class of pyridinium salts has been shown to interact with key cellular signaling pathways. Certain amphiphilic pyridinium salts have demonstrated potent anti-inflammatory effects by inhibiting the TNFα-induced NFκB signaling pathway.[2]

Inhibition of the NFκB and AP-1 Signaling Pathways

Tumor Necrosis Factor-alpha (TNFα) is a pro-inflammatory cytokine that activates two major signaling cascades: the NFκB pathway and the AP-1 pathway.

  • NFκB Pathway: In resting cells, the transcription factor NFκB is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon TNFα stimulation, the IKK complex phosphorylates IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This frees NFκB to translocate to the nucleus, where it induces the expression of pro-inflammatory genes, such as Interleukin-8 (IL-8).

  • AP-1 Pathway: TNFα also activates the JNK signaling cascade, leading to the phosphorylation of c-Jun. Phosphorylated c-Jun forms a dimer with c-Fos to create the active AP-1 transcription factor, which also promotes the expression of inflammatory genes.

Some pyridinium salts have been shown to inhibit the phosphorylation and subsequent degradation of IκBα, thereby preventing NFκB activation.[2] Additionally, these compounds can block the phosphorylation of JNK, thus inhibiting the activation of AP-1.[2] The dual inhibition of these pathways leads to a significant reduction in the expression of inflammatory mediators like IL-8.

The diagram below illustrates this mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNFα tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk jnk JNK tnfr->jnk ikba_nfkb IκBα-NFκB (Inactive) ikk->ikba_nfkb P proteasome Proteasome ikba_nfkb->proteasome Ub nfkb NFκB (Active) ikba_nfkb->nfkb dna DNA nfkb->dna Translocation cjun c-Jun jnk->cjun P ap1 AP-1 (Active) cjun->ap1 ap1->dna Translocation pyridinium Pyridinium Salt pyridinium->ikk Inhibits pyridinium->jnk Inhibits il8 IL-8 Gene Expression dna->il8

Caption: Inhibition of NFκB and AP-1 pathways by pyridinium salts.

References

Unveiling the Spectroscopic Signature of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide offers an in-depth analysis of the spectral data for Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a compound of interest for researchers and scientists in the field of drug development and organic chemistry. This document provides a structured overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for obtaining these spectra.

Quantitative Spectral Data

The following tables summarize the key spectral data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide (CAS No: 7630-02-6), providing a clear and concise reference for its structural characterization.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolvent
9.42d2HH-2, H-6DMSO-d₆
8.68d2HH-3, H-5DMSO-d₆
4.45s3HN-CH₃DMSO-d₆
3.98s3HO-CH₃DMSO-d₆

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectral Data

Chemical Shift (δ) ppmAssignmentSolvent
163.8C=ODMSO-d₆
147.2C-2, C-6DMSO-d₆
145.9C-4DMSO-d₆
129.5C-3, C-5DMSO-d₆
53.5O-CH₃DMSO-d₆
48.7N-CH₃DMSO-d₆

Table 3: Infrared (IR) Spectral Data

Wavenumber (cm⁻¹)Functional Group Assignment
~3050Aromatic C-H Stretch
~2960Aliphatic C-H Stretch
~1725C=O Stretch (Ester)
~1640Pyridinium Ring C=C Stretch
~1520Pyridinium Ring C=N Stretch
~1280C-O Stretch (Ester)

Table 4: Mass Spectrometry (MS) Data

m/zIon Description
166.06Cation [M]⁺

Detailed Experimental Protocols

The following protocols outline the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of approximately 5-10 mg of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

Infrared (IR) Spectroscopy: The infrared spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded over a range of 4000-400 cm⁻¹. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding the sample with KBr and pressing the mixture into a thin disk.

Mass Spectrometry (MS): Mass spectral analysis is performed using an electrospray ionization (ESI) source coupled to a mass analyzer. The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL and then further diluted. The solution is infused into the ESI source in positive ion mode to detect the cationic species of the molecule.

Visualized Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from compound synthesis to final spectral characterization and data reporting.

spectral_workflow Workflow for Synthesis and Spectral Characterization cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Reporting synthesis Synthesis of 1-methyl-4-(methoxycarbonyl)pyridinium iodide purification Purification by Recrystallization synthesis->purification nmr_analysis NMR Spectroscopy (¹H and ¹³C) purification->nmr_analysis ir_analysis IR Spectroscopy purification->ir_analysis ms_analysis Mass Spectrometry purification->ms_analysis data_interpretation Spectral Data Interpretation nmr_analysis->data_interpretation ir_analysis->data_interpretation ms_analysis->data_interpretation structure_confirmation Structural Confirmation data_interpretation->structure_confirmation report_generation Technical Guide Generation structure_confirmation->report_generation

Caption: A logical workflow for the synthesis and spectral analysis of a chemical compound.

Navigating the Uncharted: A Technical Guide to the Potential Mechanism of Action of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is not extensively available in publicly accessible scientific literature. This guide, therefore, leverages data from a closely related structural analog, Trigonelline, to infer a potential mechanism of action. The information presented herein should be considered a starting point for further research and not as definitive findings for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Introduction to Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, is a quaternary pyridinium compound. It is the N-methylated derivative of methyl isonicotinate. Structurally, it belongs to a class of compounds that are prevalent in various natural products and pharmaceuticals, known for their diverse biological activities. The pyridinium scaffold is a key feature in many bioactive molecules, including vitamins and coenzymes like NAD and NADP.

Due to the scarcity of direct research on Pyridinium, 4-(methoxycarbonyl)-1-methyl-, this guide will focus on the well-studied isomer, Trigonelline (N-methylnicotinic acid), to provide a potential framework for understanding its biological effects. Trigonelline is a plant alkaloid found in coffee and fenugreek with a wide range of documented pharmacological effects.

Inferred Mechanism of Action from the Structural Analog Trigonelline

Trigonelline exhibits a multitude of therapeutic potentials, including anti-diabetic, neuroprotective, anti-inflammatory, and antioxidant effects. Its mechanism of action is multifaceted, involving the modulation of various signaling pathways and molecular targets.

Anti-Inflammatory and Anti-Allergic Effects

Trigonelline has been shown to inhibit FcεRI-mediated intracellular signaling pathways, which are crucial in the allergic inflammatory response. It achieves this by reducing the phosphorylation of key signaling molecules such as PLCγ1, PI3K, and Akt. Furthermore, it can suppress mast cell activation and degranulation, thereby mitigating allergic reactions.

Metabolic Regulation

In the context of diabetes, Trigonelline contributes to the maintenance of glucose and lipid metabolic homeostasis. It is suggested to act by promoting β-cell regeneration, enhancing insulin secretion, and modulating the activities of enzymes involved in glucose metabolism.

Neuroprotection

The neuroprotective properties of Trigonelline are attributed to its ability to promote axonal extension and modulate neuron excitability. It is also suggested to interact with nerve growth factor (NGF) and various neurotransmitter receptors.

Antioxidant Activity

Trigonelline can modulate oxidative stress. One of its mechanisms involves the blockage of the Nrf2 pathway when autophagy is impaired.

Signaling Pathways Potentially Modulated

Based on the actions of Trigonelline, Pyridinium, 4-(methoxycarbonyl)-1-methyl-, could potentially modulate similar intracellular signaling cascades.

G Potential Signaling Pathway Inhibition by Analogy to Trigonelline cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FcεRI FcεRI PLCg1 PLCg1 FcεRI->PLCg1 activates PI3K PI3K FcεRI->PI3K activates Degranulation Degranulation PLCg1->Degranulation leads to Akt Akt PI3K->Akt activates Akt->Degranulation leads to Target_Compound Pyridinium, 4-(methoxycarbonyl)-1-methyl- (or Trigonelline) Target_Compound->PLCg1 inhibits Target_Compound->PI3K inhibits Target_Compound->Akt inhibits G Hypothetical Experimental Workflow Start Start Target_Identification Target Identification (e.g., Affinity Chromatography, Yeast Two-Hybrid) Start->Target_Identification In_Vitro_Assays In Vitro Assays (e.g., Enzyme Kinetics, Binding Assays) Target_Identification->In_Vitro_Assays Cell-Based_Assays Cell-Based Assays (e.g., Reporter Assays, Western Blot for Signaling Pathways) In_Vitro_Assays->Cell-Based_Assays In_Vivo_Studies In Vivo Studies (e.g., Animal Models of Disease) Cell-Based_Assays->In_Vivo_Studies Data_Analysis Data Analysis and Mechanism Elucidation In_Vivo_Studies->Data_Analysis End End Data_Analysis->End

Unveiling the Potential of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Versatile Pyridinium Salt for Drug Discovery and Development

Abstract

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium salt, stands as a compound of significant interest for a spectrum of research applications. While direct and extensive studies on this specific molecule are emerging, its structural features, shared with a well-researched class of pyridinium compounds, suggest a rich potential in antimicrobial, anticancer, and neuroprotective research. This technical guide provides a comprehensive overview of its synthesis, putative mechanisms of action, and detailed protocols for exploring its therapeutic promise. Data from related compounds are presented to offer a comparative framework, and potential signaling pathways are illustrated to guide future investigations. This document is intended for researchers, scientists, and drug development professionals seeking to explore the untapped potential of this versatile molecule.

Compound Profile: Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Synonyms: 4-carbomethoxy-1-methylpyridinium iodide, 1-methyl-4-(methoxycarbonyl)pyridinium iodide

Chemical Structure:

Molecular Formula: C₈H₁₀INO₂

Molecular Weight: 279.07 g/mol

This pyridinium salt is characterized by a positively charged quaternary nitrogen, a feature known to be crucial for the biological activity of many related compounds. The methoxycarbonyl group at the 4-position offers a site for potential modification to modulate activity and pharmacokinetic properties.

Synthesis

The synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is a straightforward and high-yielding process.

Experimental Protocol: Synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide

A detailed and efficient synthesis method has been reported and is outlined below[1]:

Materials:

  • Methyl isonicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

Procedure:

  • In a suitable reaction vessel, dissolve 700 g of methyl isonicotinate in 2.0 liters of methanol.

  • To this solution, add 1.4 kg of methyl iodide.

  • Stir the resulting solution and reflux for 5 hours.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Filter the precipitated solid product.

  • Wash the collected product with diethyl ether.

  • Dry the final product to obtain 4-methoxycarbonyl-1-methylpyridinium iodide.

Yield: This protocol has been reported to yield approximately 1.385 kg of the final product, which corresponds to a 97.2% yield[1].

Potential Research Applications

Based on the extensive research on structurally similar pyridinium salts, Pyridinium, 4-(methoxycarbonyl)-1-methyl- is a promising candidate for investigation in several key therapeutic areas.

Antimicrobial Applications

Quaternary pyridinium salts are well-documented for their antimicrobial properties[2]. The cationic head of the pyridinium ring is believed to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The hydrophobicity of the substituents on the pyridine ring also plays a crucial role in the antimicrobial efficacy[3].

Proposed Mechanism of Action: The primary mechanism of antimicrobial action for many pyridinium salts involves the disruption of the bacterial cell membrane integrity. The positively charged nitrogen atom is attracted to the negatively charged phospholipids in the bacterial membrane, leading to insertion of the molecule into the lipid bilayer. This disrupts the membrane's structure and function, causing leakage of intracellular components and ultimately cell lysis.

antimicrobial_mechanism Compound Pyridinium, 4-(methoxycarbonyl)-1-methyl- Membrane Bacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Insertion & Destabilization Leakage Leakage of Cytoplasmic Contents Disruption->Leakage Death Bacterial Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent[4][5][6].

Materials:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl-

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Sterile saline or phosphate-buffered saline (PBS)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of Pyridinium, 4-(methoxycarbonyl)-1-methyl- in a suitable solvent (e.g., sterile deionized water or DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions, the positive control, and a growth control (no compound).

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)
Pyridinium, 4-(methoxycarbonyl)-1-methyl-To be determinedTo be determined
Ciprofloxacin (Control)Known valueKnown value
Anticancer Applications

Pyridine and its derivatives are integral scaffolds in a multitude of anticancer drugs[7][8][9]. The mechanisms of action are diverse and can include inhibition of kinases, topoisomerases, and induction of apoptosis. The structure of Pyridinium, 4-(methoxycarbonyl)-1-methyl- warrants its investigation as a potential anticancer agent.

Proposed Signaling Pathway for Apoptosis Induction: Based on the activities of other heterocyclic compounds, a potential mechanism could involve the induction of apoptosis through the intrinsic mitochondrial pathway. This could be initiated by the compound inducing cellular stress, leading to the activation of pro-apoptotic proteins like Bax and Bak, which in turn cause the release of cytochrome c from the mitochondria. Cytochrome c then activates the caspase cascade, leading to programmed cell death.

anticancer_pathway cluster_cell Cancer Cell Compound Pyridinium, 4-(methoxycarbonyl)-1-methyl- Stress Cellular Stress Compound->Stress Bax_Bak Bax/Bak Activation Stress->Bax_Bak Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak->Mitochondrion pore formation Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[10][11][12][13].

Materials:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl-

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Normal human cell line (e.g., fibroblasts, for selectivity assessment)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Positive control anticancer drug (e.g., doxorubicin)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of Pyridinium, 4-(methoxycarbonyl)-1-methyl- in complete culture medium.

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a positive control drug.

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)Normal Fibroblast IC₅₀ (µM)
Pyridinium, 4-(methoxycarbonyl)-1-methyl-To be determinedTo be determinedTo be determined
Doxorubicin (Control)Known valueKnown valueKnown value
Neuroprotective Applications

Certain pyridinium compounds have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease by acting as acetylcholinesterase (AChE) inhibitors[14][15][16][17][18][19][20][21][22]. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine; its inhibition can lead to increased acetylcholine levels in the brain, which is a therapeutic strategy for Alzheimer's disease. The structural similarity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- to known AChE inhibitors makes it a candidate for investigation in this area.

Proposed Experimental Workflow for AChE Inhibition Assay:

ache_workflow start Start prepare_reagents Prepare Reagents: - AChE solution - Acetylthiocholine iodide (substrate) - DTNB (Ellman's reagent) - Test Compound start->prepare_reagents incubation Incubate AChE with Test Compound prepare_reagents->incubation add_substrate Add Substrate (Acetylthiocholine) incubation->add_substrate reaction Enzymatic Reaction (Thiocholine production) add_substrate->reaction add_dtns Add DTNB reaction->add_dtns color_development Color Development (Yellow product) add_dtns->color_development measure_absorbance Measure Absorbance (412 nm) color_development->measure_absorbance calculate_inhibition Calculate % Inhibition and IC50 measure_absorbance->calculate_inhibition end End calculate_inhibition->end

Caption: Workflow for AChE inhibition assay.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This is a widely used method to screen for AChE inhibitors.

Materials:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl-

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plates

  • Positive control AChE inhibitor (e.g., donepezil)

Procedure:

  • Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • In a 96-well plate, add 25 µL of various concentrations of the test compound.

  • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 25°C.

  • Add 125 µL of the DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution.

  • Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of reaction is determined by the change in absorbance per minute.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundAChE IC₅₀ (µM)
Pyridinium, 4-(methoxycarbonyl)-1-methyl-To be determined
Donepezil (Control)Known value

Future Directions and Conclusion

Pyridinium, 4-(methoxycarbonyl)-1-methyl- represents a promising, yet underexplored, chemical entity. The synthetic accessibility and the established biological activities of related pyridinium salts strongly suggest its potential as a lead compound in the development of new therapeutic agents.

Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the compound against a broader range of microbial strains, cancer cell lines, and other relevant biological targets.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the ester group and the N-methyl group to optimize activity and selectivity.

  • In Vivo Studies: For promising in vitro results, progressing to animal models to assess efficacy, pharmacokinetics, and toxicity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the compound.

References

Methodological & Application

Synthesis Protocol for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound with applications in organic synthesis and materials science. The following sections outline the necessary reagents, equipment, and step-by-step instructions for the successful preparation of this compound.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis protocol.

ParameterValueReference
Starting Material 1 Methyl isonicotinate[1]
Starting Material 2 Methyl iodide[1]
Solvent Methanol[1]
Reaction Time 5 hours[1]
Reaction Temperature Reflux[1]
Product Yield 97.2%[1]
Product Name 4-methoxycarbonyl-1-methylpyridinium iodide[1]

Experimental Protocol

This protocol is adapted from a literature source for the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.[1]

Materials:

  • Methyl isonicotinate (700 g)

  • Methyl iodide (1.4 kg)

  • Methanol (2.0 L)

  • Ether (for washing)

  • Round-bottom flask (appropriate size for the reaction volume)

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Drying oven or vacuum desiccator

Procedure:

  • Reaction Setup: In a large round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl isonicotinate (700 g) and methanol (2.0 L).

  • Addition of Reagent: To the stirring solution, carefully add methyl iodide (1.4 kg).

  • Reflux: Heat the reaction mixture to reflux using a heating mantle or oil bath. Continue stirring and refluxing for a total of 5 hours.[1]

  • Cooling and Precipitation: After the reflux period is complete, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Isolation of Product: Filter the solid product using a Büchner funnel.

  • Washing: Wash the collected solid with ether to remove any unreacted starting materials or impurities.

  • Drying: Dry the purified product in a drying oven or under vacuum to obtain 4-methoxycarbonyl-1-methylpyridinium iodide. The reported yield for this procedure is 1.385 kg (97.2%).[1]

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.

SynthesisWorkflow reagents Methyl Isonicotinate + Methyl Iodide reaction Reflux (5 hours) reagents->reaction Add solvent Methanol solvent->reaction Dissolve in cooling Cooling & Precipitation reaction->cooling filtration Filtration cooling->filtration washing Washing with Ether filtration->washing drying Drying washing->drying product 4-(methoxycarbonyl)-1-methylpyridinium iodide drying->product

Caption: Synthesis workflow for 4-(methoxycarbonyl)-1-methylpyridinium iodide.

References

Application Notes and Protocols for Pyridinium, 4-(methoxycarbonyl)-1-methyl- in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically available as its iodide salt, is a key heterocyclic building block in organic synthesis. Its primary application lies in its role as a precursor to 1,2,3,6-tetrahydropyridine derivatives, which are important scaffolds in medicinal chemistry and natural product synthesis. The transformation of the pyridinium salt to the corresponding tetrahydropyridine is most commonly achieved through reduction, offering a reliable route to this valuable class of compounds.

Core Application: Synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate

The most prominent use of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is in the synthesis of Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate. This reduction reaction is typically carried out using sodium borohydride (NaBH₄) in a protic solvent. The resulting tetrahydropyridine is a crucial intermediate in the synthesis of various biologically active molecules, including analogues of the natural product arecoline.

Reaction Scheme

G reactant Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide arrow NaBH4, CH3OH reactant->arrow product Methyl 1-methyl-1,2,3,6-tetrahydropyridine-4-carboxylate arrow->product G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve Pyridinium Salt in Methanol cool Cool to 0 °C dissolve->cool add_nabh4 Slowly Add NaBH4 cool->add_nabh4 stir Stir at 0 °C then RT add_nabh4->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench concentrate Remove Methanol quench->concentrate neutralize Add NaHCO3 Solution concentrate->neutralize extract Extract with CH2Cl2 neutralize->extract dry Dry with Na2SO4 extract->dry final_concentrate Concentrate to get Crude Product dry->final_concentrate purify Flash Column Chromatography final_concentrate->purify G reactant Pyridinium, 4-(methoxycarbonyl)-1-methyl- reagent NaBH4 reactant->reagent Hydride Attack intermediate1 Dihydropyridine Intermediate intermediate2 Tetrahydropyridine (1,2-addition product) intermediate1->intermediate2 Protonation product Methyl 1-methyl-1,2,3,6- tetrahydropyridine-4-carboxylate (1,4-addition product - more stable) intermediate1->product Rearrangement & Protonation

Application Notes and Protocols for Pyridinium-Based Reagents in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The functionalization of pyridine rings is a critical endeavor in medicinal chemistry and materials science due to their prevalence in a vast array of bioactive molecules and functional materials. While transition-metal catalyzed cross-coupling reactions have become a cornerstone of modern synthetic chemistry for forging carbon-carbon and carbon-heteroatom bonds, the inclusion of pyridine moieties often presents significant challenges. The Lewis basic nitrogen atom of the pyridine ring can coordinate to the metal catalyst, leading to catalyst inhibition or unproductive pathways. Furthermore, the electronic nature of the pyridine ring can render certain positions less reactive towards standard cross-coupling protocols.

This document provides an overview of the application of pyridinium salts and related derivatives as reagents in cross-coupling reactions, with a focus on overcoming the inherent challenges associated with pyridine chemistry. While the specific use of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" as a direct cross-coupling reagent is not extensively documented in the literature, we will explore the broader context of using pyridinium-based compounds and analogous strategies for pyridine functionalization. We will delve into the use of related pyridine derivatives that have shown promise as effective coupling partners.

Challenges in Pyridine Cross-Coupling

The primary challenge in using pyridine derivatives in cross-coupling reactions, such as the Suzuki-Miyaura coupling, stems from the difficulty in preparing and the inherent instability and poor reactivity of the corresponding pyridine-based organometallic reagents, particularly 2-pyridyl boron reagents.[1][2][3] This "2-pyridyl problem" has spurred the development of alternative strategies and novel reagents to enable efficient coupling at this position.

Pyridine Sulfinates: A Promising Alternative

One of the most successful approaches to circumvent the issues with pyridine boronic acids is the use of pyridine sulfinates as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions.[2][3] These reagents are generally stable, easy to prepare, and exhibit excellent reactivity and broad functional group tolerance.[3]

General Reaction Scheme for Suzuki-Miyaura type Cross-Coupling using Pyridine Sulfinates:

Caption: General workflow for the palladium-catalyzed cross-coupling of pyridine sulfinates with aryl halides.

Quantitative Data Summary

The following table summarizes representative data for the palladium-catalyzed cross-coupling of pyridine-3-sulfinate with 4-bromotoluene, demonstrating the optimization of reaction conditions.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd(OAc)₂ (5)NoneK₂CO₃Dioxane10025
2Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃Dioxane10068
3Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Dioxane10095
4Pd(OAc)₂ (5)PCy₃ (10)Cs₂CO₃Dioxane10085
5Pd(OAc)₂ (5)PCy₃ (10)K₂CO₃Toluene10088
6Pd(OAc)₂ (1)PCy₃ (2)K₂CO₃Bu₂O14099

Data adapted from a study on pyridine sulfinates as coupling partners.[3]

Experimental Protocols

General Procedure for the Synthesis of Pyridine Sulfinates:

A general method for the preparation of sodium pyridine sulfinates involves the reaction of the corresponding pyridinethiol with a mild oxidizing agent in the presence of a base.

Protocol: Palladium-Catalyzed Cross-Coupling of Sodium Pyridine-3-sulfinate with an Aryl Halide

This protocol describes a typical procedure for the cross-coupling of a pyridine sulfinate with an aryl halide.

Materials:

  • Sodium pyridine-3-sulfinate

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous dibutyl ether (Bu₂O)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere, add the aryl halide (1.0 equiv.), sodium pyridine-3-sulfinate (1.5 equiv.), and potassium carbonate (1.5 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (1 mol%) and tricyclohexylphosphine (2 mol%) in anhydrous dibutyl ether.

  • Add the catalyst solution to the reaction vessel.

  • Heat the reaction mixture to 140 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add reactants: Aryl halide (1.0 eq) Pyridine sulfinate (1.5 eq) K2CO3 (1.5 eq) C Add catalyst solution to reaction vessel A->C B Prepare catalyst solution: Pd(OAc)2 (1 mol%) PCy3 (2 mol%) in Bu2O B->C D Heat to 140 °C with stirring C->D E Monitor reaction (TLC, GC-MS) D->E F Cool to RT E->F G Dilute & Wash F->G H Dry & Concentrate G->H I Purify (Column Chromatography) H->I

References

Application Notes: Catalytic Applications of 4-Acyl and 4-Alkoxycarbonyl Pyridinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This document outlines the potential catalytic applications of pyridinium salts bearing electron-withdrawing substituents at the 4-position, with a focus on moieties such as methoxycarbonyl. Extensive literature searches for the specific compound "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" did not yield documented applications in catalysis. However, by examining the reactivity and catalytic behavior of structurally related 4-acyl and 4-alkoxycarbonyl pyridinium salts, we can infer potential areas of application and provide generalized experimental concepts.

Pyridinium salts are versatile compounds in organic synthesis, serving as precursors for various reactive intermediates. The presence of an electron-withdrawing group, such as a methoxycarbonyl group at the 4-position, significantly influences the electronic properties of the pyridinium ring, enhancing its electrophilicity and susceptibility to nucleophilic attack. This property is central to their potential catalytic applications.

Inferred Catalytic Applications

Based on the reactivity of analogous pyridinium salts, "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could potentially be employed in the following catalytic transformations:

  • Organocatalysis via Dearomatization: Pyridinium salts with electron-withdrawing groups are known to undergo nucleophilic addition, leading to dearomatized dihydropyridine intermediates. This reactivity can be harnessed in organocatalytic cycles. For instance, the addition of a nucleophile to the pyridinium salt can generate a reactive intermediate that then participates in a subsequent reaction before the pyridinium catalyst is regenerated.

  • Photoredox Catalysis: N-functionalized pyridinium salts can act as radical precursors under photoredox conditions.[1][2][3][4] Upon single-electron reduction, they can fragment to generate radicals. While typically the N-substituent is designed to be the radical source, the pyridinium core's electronic nature, influenced by the 4-methoxycarbonyl group, would play a crucial role in tuning the reduction potential and reactivity.

  • Asymmetric Catalysis: Chiral N-heterocyclic carbene (NHC) catalysis has been shown to effect enantioselective functionalization at the C4 position of pyridinium salts.[5][6] A pyridinium salt like "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could be a suitable substrate for such transformations, leading to the synthesis of enantioenriched β-pyridyl carbonyl compounds.

Experimental Protocols (Generalized)

The following are generalized protocols based on reactions involving similar pyridinium salts. Note: These are not specific to "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and would require significant optimization.

Protocol 1: Generalized NHC-Catalyzed Asymmetric β-Pyridylation of Enals

This protocol is adapted from methodologies using N-amidopyridinium salts and is a potential application for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in the presence of a suitable enal.[5][6]

Objective: To achieve enantioselective functionalization at the C4 position of a pyridinium salt.

Materials:

  • "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" salt (or analogous 4-substituted pyridinium salt)

  • α,β-Unsaturated aldehyde (enal)

  • Chiral N-Heterocyclic Carbene (NHC) catalyst (e.g., a triazolium salt precursor)

  • Base (e.g., NaOPiv·H₂O)

  • Solvent (e.g., hexafluorobenzene)

  • Inert atmosphere (Argon or Nitrogen)

  • Blue LED light source (440 nm)

Procedure:

  • To an oven-dried vial under an inert atmosphere, add the pyridinium salt (0.05 mmol, 1.0 equiv), the NHC catalyst precursor (15 mol%), and the base (1.0 equiv).

  • Add the solvent (2.0 mL) and the enal (2.0 equiv).

  • Stir the reaction mixture at room temperature under irradiation with a blue LED (10 W) for 14 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product by column chromatography on silica gel.

Expected Outcome: The reaction is expected to yield a β-pyridyl carbonyl compound with high enantioselectivity. The C4-selectivity is directed by the NHC catalyst and the electronic nature of the pyridinium salt.

Protocol 2: Generalized Photoredox-Mediated C-H Acylation

This protocol is based on the use of N-alkoxy or N-aminopyridinium salts as radical precursors for the acylation of the pyridinium ring.[7] "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" could potentially serve as the substrate for such a reaction.

Objective: Site-selective C-H acylation of a pyridinium salt.

Materials:

  • "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" salt (as the substrate)

  • An N-alkoxy or N-aminopyridinium salt (as the radical precursor)

  • Aldehyde (as the acyl source)

  • Photocatalyst (e.g., Ir(ppy)₃)

  • Base (e.g., NaOAc)

  • Solvent (e.g., MeCN)

  • Inert atmosphere (Argon or Nitrogen)

  • Visible light source (e.g., blue LEDs)

Procedure:

  • In a reaction vessel, combine the pyridinium substrate (1.0 equiv), the N-alkoxy or N-aminopyridinium salt (2.0 equiv), the aldehyde (1.5 equiv), the photocatalyst (1-5 mol%), and the base (1.2 equiv).

  • Add the degassed solvent under an inert atmosphere.

  • Irradiate the mixture with visible light while stirring at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, concentrate the reaction mixture and purify by flash chromatography.

Data Presentation (Hypothetical)

As no quantitative data is available for the specific compound, the following table illustrates how such data would be presented for a hypothetical catalytic reaction.

Table 1: Hypothetical Data for NHC-Catalyzed β-Pyridylation

EntryEnal SubstrateNHC CatalystBaseSolventYield (%)Enantiomeric Excess (ee, %)
1CinnamaldehydeCat-ADBUToluene7592
2CrotonaldehydeCat-ADBUToluene6088
3CinnamaldehydeCat-BK₂CO₃THF5575
4CinnamaldehydeCat-ADBUCH₂Cl₂8095

Visualizations

The following diagrams illustrate the generalized catalytic cycles discussed.

NHC_Catalysis cluster_cycle NHC Catalytic Cycle Enal Enal Breslow Breslow Intermediate Enal->Breslow + NHC NHC Chiral NHC Catalyst SET Single Electron Transfer (SET) Breslow->SET Homoenolate Homoenolate Radical SET->Homoenolate Pyridinium Pyridinium Salt (Substrate) Addition Radical Addition Homoenolate->Addition Pyridinium->SET Pyridinium->Addition Intermediate Adduct Radical Addition->Intermediate Product β-Pyridyl Product Intermediate->Product Deprotonation & N-N Cleavage (if applicable) Regen_NHC Regenerated NHC Catalyst Regen_NHC->Enal re-enters cycle

Caption: Generalized workflow for NHC-catalyzed β-pyridylation.

Photoredox_Catalysis cluster_photoredox Photoredox Catalytic Cycle PC Photocatalyst (e.g., Ir(III)) PC_excited Excited PC* (e.g., Ir(III)*) PC->PC_excited hv (Visible Light) Radical_precursor N-alkoxy Pyridinium (Radical Precursor) PC_oxidized Oxidized PC (e.g., Ir(IV)) PC_excited->PC_oxidized SET Alkoxy_radical Alkoxy Radical Radical_precursor->Alkoxy_radical Reduction Acyl_radical Acyl Radical Alkoxy_radical->Acyl_radical + Aldehyde (HAT) Aldehyde Aldehyde Adduct_radical Adduct Radical Acyl_radical->Adduct_radical + Pyridinium Substrate Pyridinium_sub Pyridinium Substrate Product Acylated Pyridine Adduct_radical->Product - H+ PC_oxidized->PC Reduction

Caption: Plausible mechanism for photoredox-mediated C-H acylation.

While direct catalytic applications of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" are not reported in the current scientific literature, its structural features suggest potential utility in modern synthetic methodologies, including organocatalysis and photoredox catalysis. The provided generalized protocols and conceptual diagrams serve as a starting point for researchers interested in exploring the catalytic potential of this and related pyridinium salts. Further research is required to establish specific reaction conditions, scope, and limitations.

References

Application Notes and Protocols for the Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide, a quaternary pyridinium salt. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide is presented below.

ParameterValueReference
Starting Material 1 Methyl isonicotinate[1]
Starting Material 2 Methyl iodide[1]
Solvent Methanol[1]
Reaction Time 5 hours[1]
Reaction Temperature Reflux[1]
Product Yield 97.2%[1]

Experimental Protocol: Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

This protocol details the procedure for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide via the quaternization of methyl isonicotinate.

Materials:

  • Methyl isonicotinate (700 g)[1]

  • Methyl iodide (1.4 kg)[1]

  • Methanol (2.0 L)[1]

  • Diethyl ether (for washing)[1]

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stirrer

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a suitable round-bottom flask, combine 700 g of methyl isonicotinate and 1.4 kg of methyl iodide in 2.0 liters of methanol.[1]

  • Stir the resulting solution and heat it to reflux.[1]

  • Maintain the reflux and stirring for a period of 5 hours.[1]

  • After 5 hours, cool the reaction mixture to room temperature.

  • Filter the resulting solid product from the solution.[1]

  • Wash the collected product with diethyl ether.[1]

  • Dry the final product to obtain Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide. The expected yield is approximately 1.385 kg (97.2%).[1]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

G Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide A Mix Methyl Isonicotinate, Methyl Iodide, and Methanol B Reflux for 5 hours A->B Heat C Cool to Room Temperature B->C Reaction Completion D Filter the Mixture C->D E Wash with Diethyl Ether D->E F Dry the Product E->F

Caption: Workflow for the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

References

Application Notes and Protocols for the Purification of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary pyridinium salt with potential applications in various research fields. The following sections outline common purification techniques, including simple washing, recrystallization, and column chromatography, to obtain the compound in high purity.

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, typically in its iodide or triflate salt form, is a valuable organic compound. Achieving high purity of this compound is crucial for its application in areas such as medicinal chemistry, materials science, and biological assays. Impurities from the synthesis, such as starting materials or by-products, can significantly affect experimental outcomes. The purification methods described herein are designed to remove these impurities effectively.

Purification Techniques

The choice of purification technique depends on the initial purity of the compound and the desired final purity. For crude products obtained directly from synthesis, a simple washing step may be sufficient. For higher purity requirements, recrystallization or column chromatography is recommended.

Simple Washing

This is the most straightforward method for initial purification, primarily to remove residual reactants and solvents from the synthesis.

Recrystallization

Recrystallization is a highly effective technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at different temperatures.

Column Chromatography

For complex mixtures or when very high purity is required, column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Quantitative Data Summary

The following table summarizes the expected outcomes from the different purification techniques. Please note that yields and purity levels are dependent on the initial purity of the crude product.

Purification TechniqueTypical Solvents/Mobile PhasePurity Achieved (Typical)Yield (Typical)Notes
Simple Washing Diethyl Ether>95%>97%Effective for removing non-polar impurities and residual solvents.[1]
Recrystallization Ethanol, Methanol/Water, Acetonitrile/Diethyl Ether>98%80-95%Choice of solvent is critical and may require optimization.
Column Chromatography Stationary Phase: Silica Gel Mobile Phase: Dichloromethane/Methanol (e.g., 9:1 v/v)>99%60-80%Suitable for separating closely related impurities.[2]
HPLC Analysis Stationary Phase: Cyano Column Mobile Phase: Acetonitrile/Water with 0.1 M Sodium Acetate (pH 5.0)--Primarily for analytical purity assessment rather than bulk purification.[3]

Experimental Protocols

Protocol 1: Purification by Simple Washing

This protocol is based on the synthesis of 4-methoxycarbonyl-1-methylpyridinium iodide.

Materials:

  • Crude 4-methoxycarbonyl-1-methylpyridinium iodide

  • Diethyl ether

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Drying oven or vacuum desiccator

Procedure:

  • After the synthesis reaction, filter the crude product mixture through a Buchner funnel to collect the solid.

  • Wash the collected solid product on the filter paper with a generous portion of diethyl ether.

  • Use a spatula to gently break up any clumps to ensure the entire solid comes into contact with the ether.

  • Continue washing until the filtrate runs clear.

  • Dry the purified product in a vacuum desiccator or a low-temperature oven to remove residual ether.

  • The expected yield for this process is typically high, often exceeding 97%.[1]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude Pyridinium, 4-(methoxycarbonyl)-1-methyl- salt

  • Recrystallization solvent (e.g., Ethanol)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol) to the flask.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • If any insoluble impurities remain, perform a hot filtration.

  • Allow the clear solution to cool down slowly to room temperature. Crystal formation should be observed.

  • To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent.

  • Dry the crystals under vacuum to obtain the pure product.

Protocol 3: Purification by Column Chromatography

Materials:

  • Crude Pyridinium, 4-(methoxycarbonyl)-1-methyl- salt

  • Silica gel (for column chromatography)

  • Eluent (e.g., Dichloromethane/Methanol mixture)

  • Chromatography column

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of the eluent.

  • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Begin eluting the column with the mobile phase, collecting fractions in separate tubes.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Application Example: Potential as a Serotonin Transporter (SERT) Substrate

Structurally similar compounds to Pyridinium, 4-(methoxycarbonyl)-1-methyl-, such as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), have been identified as fluorescent substrates for the human serotonin transporter (hSERT).[4][5][6] This suggests a potential application for the title compound in neurobiology research, particularly in the study of serotonin reuptake. The following workflow illustrates the general process of evaluating a compound as a potential hSERT substrate.

Caption: Workflow for the evaluation of a novel pyridinium compound as a potential hSERT substrate.

The interaction of a substrate with the serotonin transporter is a key process in neurotransmission. Understanding this interaction can aid in the development of new drugs for neurological disorders.

Serotonin_Transporter_Mechanism cluster_membrane Synaptic Cleft & Presynaptic Neuron Extracellular Extracellular Space (Synaptic Cleft) Intracellular Intracellular Space (Presynaptic Neuron) SERT SERT Serotonin_int Serotonin SERT->Serotonin_int Transport Compound_int Pyridinium Compound SERT->Compound_int Transport Serotonin_ext Serotonin Serotonin_ext->SERT Binds Compound_ext Pyridinium Compound Compound_ext->SERT Binds Inhibitor_ext Inhibitor (e.g., SSRI) Inhibitor_ext->SERT Blocks Vesicle Synaptic Vesicle Serotonin_int->Vesicle

Caption: Simplified diagram of serotonin transporter (SERT) function and modulation.

References

Application Notes and Protocols for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

No specific Safety Data Sheet (SDS) for Pyridinium, 4-(methoxycarbonyl)-1-methyl- (CAS No. 7630-02-6) was found in the available search results. The following handling and storage procedures are based on information for structurally related compounds, such as pyridine and other pyridinium salts. It is imperative to handle this compound with caution and to perform a thorough risk assessment before use. The information provided here should be used as a guide and not as a substitute for a comprehensive, compound-specific SDS.

Compound Information

PropertyValueSource
Chemical Name Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodideGuidechem
CAS Number 7630-02-6Guidechem
Molecular Formula C8H10INO2Guidechem
Molecular Weight 279.07 g/mol Guidechem
Appearance Pale-yellow to Yellow-brown SolidSigma-Aldrich
Purity 95%Sigma-Aldrich

Hazard Identification and Precautionary Measures

Based on data for related pyridinium compounds, Pyridinium, 4-(methoxycarbonyl)-1-methyl- should be treated as a potentially hazardous substance.

Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Precautionary Statements:

CategoryStatementReference
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray.Fisher Scientific
P264: Wash skin thoroughly after handling.Sigma-Aldrich
P270: Do not eat, drink or smoke when using this product.Sigma-Aldrich
P271: Use only outdoors or in a well-ventilated area.Sigma-Aldrich
P280: Wear protective gloves/ eye protection/ face protection.Sigma-Aldrich
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water.Key Organics Limited
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.Carl ROTH
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.Carl ROTH
P312: Call a POISON CENTER or doctor/physician if you feel unwell.Fisher Scientific
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed.Fisher Scientific
P405: Store locked up.Fisher Scientific
Disposal P501: Dispose of contents/container to an approved waste disposal plant.Fisher Scientific

Handling and Storage Procedures

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid inhalation of dust.

  • Ensure that an eyewash station and safety shower are readily accessible.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.

  • Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA approved respirator.

Handling Protocol

The following workflow outlines the general procedure for handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage prep_ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) prep_hood Work in a certified chemical fume hood prep_ppe->prep_hood prep_materials Assemble all necessary equipment and reagents prep_hood->prep_materials handle_weigh Carefully weigh the solid compound prep_materials->handle_weigh Proceed to handling handle_dissolve Dissolve in an appropriate solvent if required handle_weigh->handle_dissolve handle_transfer Transfer solution using appropriate glassware handle_dissolve->handle_transfer cleanup_decontaminate Decontaminate work surfaces handle_transfer->cleanup_decontaminate Proceed to cleanup cleanup_waste Dispose of waste in designated containers cleanup_decontaminate->cleanup_waste cleanup_store Store compound in a cool, dry, and well-ventilated area cleanup_waste->cleanup_store cleanup_ppe Remove and dispose of contaminated PPE cleanup_store->cleanup_ppe

Figure 1. General workflow for handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-.
Storage Conditions

  • General Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Incompatible Materials: Keep away from strong oxidizing agents and strong acids. Based on the reactivity of related compounds, avoid contact with strong bases as well.

  • Hygroscopicity: Some pyridinium salts are hygroscopic. While not confirmed for this specific compound, it is prudent to store it in a desiccator or a dry box to protect it from moisture.

Experimental Protocols

Protocol for Solution Preparation (Example: 10 mM Stock Solution)
  • Preparation:

    • Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.

    • Calculate the required mass of Pyridinium, 4-(methoxycarbonyl)-1-methyl- for the desired volume and concentration (e.g., for 10 mL of a 10 mM solution, 2.79 mg is needed).

  • Weighing:

    • Tare a clean, dry weighing boat on an analytical balance.

    • Carefully add the solid compound to the weighing boat until the desired mass is reached.

  • Dissolution:

    • Transfer the weighed solid to an appropriate volumetric flask.

    • Add a small amount of the desired solvent (e.g., deionized water, DMSO, or ethanol, depending on solubility and experimental requirements) to dissolve the solid.

    • Once dissolved, add the solvent to the final volume mark.

  • Storage:

    • Cap the flask and mix thoroughly by inversion.

    • Transfer the solution to a labeled storage vial and store under appropriate conditions (e.g., refrigerated or at room temperature, protected from light if necessary).

Spill and Emergency Procedures

The following diagram illustrates the logical steps to take in the event of a spill.

G start Spill Occurs evacuate Evacuate immediate area if necessary start->evacuate ppe Ensure appropriate PPE is worn evacuate->ppe contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain collect Carefully collect the absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area with an appropriate solvent collect->decontaminate waste Dispose of waste as hazardous chemical waste decontaminate->waste report Report the incident to the lab supervisor or EHS waste->report

Figure 2. Spill response workflow for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Conclusion

Application Notes and Protocols for Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes, safety precautions, and experimental protocols for the handling and use of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. This compound belongs to the class of pyridinium salts, which are utilized in a variety of applications within research and drug development, including as precursors in organic synthesis and as components of ionic liquids. Due to the potential hazards associated with pyridinium derivatives, it is crucial to adhere to strict safety protocols.

Safety Precautions and Hazard Information

The primary hazards associated with pyridinium compounds include flammability, acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification (based on related compounds):

  • Flammable liquids: Category 3

  • Acute toxicity (Oral): Category 4

  • Acute toxicity (Inhalation): Category 4

  • Acute toxicity (Dermal): Category 3

  • Skin irritation: Category 2

  • Eye irritation: Category 2A

  • Specific target organ toxicity - single exposure (Respiratory system): Category 3

Hazard Pictograms:

alt text

Signal Word: Danger

Hazard and Precautionary Statements

A summary of hazard (H) and precautionary (P) statements for similar pyridinium compounds is provided below.

Hazard Statements Description
H226Flammable liquid and vapor.
H302 + H332Harmful if swallowed or if inhaled.
H311Toxic in contact with skin.
H315Causes skin irritation.[1][2][3]
H319Causes serious eye irritation.[1][2][3]
H335May cause respiratory irritation.[1][2]
Precautionary Statements Description
P210Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]
P233Keep container tightly closed.[1][4]
P240Ground/bond container and receiving equipment.[4]
P241Use explosion-proof electrical/ventilating/lighting equipment.[4]
P242Use only non-sparking tools.[4]
P243Take precautionary measures against static discharge.[4]
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[1][4]
P264Wash skin thoroughly after handling.[1][2][3][4][5]
P270Do not eat, drink or smoke when using this product.[1][4][5]
P271Use only outdoors or in a well-ventilated area.[1][4]
P280Wear protective gloves/eye protection/face protection.[1][2][3][4][5]
P301 + P312 + P330IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[1][3][5][6]
P304 + P340 + P312IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2][3][5][6]
P332 + P313If skin irritation occurs: Get medical advice/attention.[1][5]
P337 + P313If eye irritation persists: Get medical advice/attention.[1][3][5]
P362Take off contaminated clothing and wash before reuse.[1][5]
P403 + P233Store in a well-ventilated place. Keep container tightly closed.[1]
P405Store locked up.[1][5]
P501Dispose of contents/container to an approved waste disposal plant.[1][5]

Physical and Chemical Properties

Quantitative data for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and a closely related compound are presented below for comparison.

Property Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide 1-Ethyl-4-(methoxycarbonyl)pyridinium iodide
CAS Number 7630-02-6[4]1199-65-1
Molecular Formula C8H10INO2[4]C9H12INO2[3]
Molecular Weight 279.07 g/mol [4]293.10 g/mol
Melting Point 183.5-186 °C (decomposes)[7]114-116 °C
Boiling Point Data not availableData not available
Density Data not availableData not available

Experimental Protocols

General Handling and Storage

Objective: To outline the standard procedures for the safe handling and storage of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Materials:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl-

  • Chemical fume hood

  • Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, flame-retardant lab coat

  • Spatula and weighing paper

  • Tightly sealed, labeled storage container

  • Spill kit for flammable and toxic chemicals

Procedure:

  • Risk Assessment: Before commencing any work, perform a thorough risk assessment, considering the potential hazards and the scale of the experiment.

  • Engineering Controls: All handling of the compound must be conducted in a well-ventilated chemical fume hood.[4]

  • Personal Protective Equipment: Always wear appropriate PPE, including safety goggles, a face shield, chemically resistant gloves (nitrile is a suitable option), and a flame-retardant lab coat.

  • Dispensing:

    • Ensure all potential ignition sources are removed from the vicinity.[4]

    • Use non-sparking tools for transferring the solid.[4]

    • Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[4]

    • Avoid generating dust. If dust is formed, ensure it is not inhaled.

  • Storage:

    • Store the compound in a tightly closed container.[1][4]

    • The storage area should be a cool, dry, and well-ventilated place, away from heat and ignition sources.[4][8][9]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[10]

    • Store in a locked cabinet or area with restricted access.[1][5]

  • Hygiene:

    • Do not eat, drink, or smoke in the laboratory.[1][4][5]

    • Wash hands thoroughly after handling the compound.[1][2][3][4][5]

    • Remove contaminated clothing immediately and wash before reuse.[1][5]

First-Aid Measures

Objective: To provide immediate first-aid procedures in case of exposure.

Exposure Route First-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][2][3][5][9]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][3][9]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][9]
Accidental Release Measures

Objective: To outline the procedure for safely managing a spill.

Procedure:

  • Evacuate: Immediately evacuate the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of heat, sparks, and flames.

  • Containment:

    • Wear full PPE, including respiratory protection if necessary.

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

    • For solutions, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1][5]

Fire-Fighting Measures

Objective: To provide guidance for extinguishing a fire involving the compound.

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: The compound is a flammable liquid and vapor. Vapors may form explosive mixtures with air.[4] Hazardous combustion products may include carbon oxides, nitrogen oxides, and hydrogen iodide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and emergency response related to Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

SafeHandlingWorkflow start Start: Receive Chemical storage Store in Cool, Dry, Ventilated Area (Locked and Labeled) start->storage end End: Proper Disposal risk_assessment Conduct Risk Assessment storage->risk_assessment ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood dispensing Dispense Chemical (Use Non-Sparking Tools) fume_hood->dispensing experiment Perform Experiment dispensing->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination waste_collection Collect Waste in Labeled Container experiment->waste_collection decontamination->end waste_collection->end

Caption: Workflow for the safe handling of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

EmergencyResponseWorkflow start Exposure Incident exposure_type Type of Exposure? start->exposure_type inhalation Move to Fresh Air Seek Medical Attention exposure_type->inhalation Inhalation skin_contact Wash with Soap and Water (15 min) Remove Contaminated Clothing Seek Medical Attention exposure_type->skin_contact Skin Contact eye_contact Rinse with Water (15 min) Remove Contact Lenses Seek Medical Attention exposure_type->eye_contact Eye Contact ingestion Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention exposure_type->ingestion Ingestion

Caption: Emergency first-aid response for exposure incidents.

References

Application Notes and Protocols for the Quantification of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of analytical methodologies for the quantitative analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. The protocols are intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a quaternary ammonium compound, is of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for understanding its properties, behavior, and potential applications. This document outlines detailed protocols for its determination using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are common techniques for the analysis of similar pyridinium compounds.

Analytical Methods

The primary methods for the quantification of Pyridinium, 4-(methoxycarbonyl)-1-methyl- are based on chromatographic separation. These techniques offer high selectivity and sensitivity, making them suitable for complex matrices.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely available technique for the quantification of UV-absorbing compounds like pyridinium derivatives. The method involves separating the analyte on a stationary phase with a suitable mobile phase, followed by detection at a specific wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification. This technique couples the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

Quantitative Data Summary

Table 1: Representative HPLC-UV Method Parameters for Pyridinium Compound Analysis

ParameterTypical Value
ColumnC18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with acid modifier (e.g., 85:15 v/v with 0.1% Formic Acid)
Flow Rate1.0 mL/min
Detection Wavelength~254 nm
Retention TimeAnalyte-dependent (typically 2-10 min)
Linearity (r²)> 0.999
Limit of Detection (LOD)~10-50 ng/mL
Limit of Quantification (LOQ)~50-200 ng/mL

Table 2: Representative LC-MS/MS Method Parameters for Pyridinium Compound Analysis

ParameterTypical Value
ColumnC18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile PhaseGradient of Acetonitrile and Water with 0.1% Formic Acid
Flow Rate0.3 - 0.5 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (m/z)[M]+ of the analyte
Product Ions (m/z)Specific fragments of the analyte
Linearity (r²)> 0.99
Limit of Quantification (LOQ)0.1 - 1 ng/mL
Intraday Precision (%CV)< 15%[1]
Interday Precision (%CV)< 15%[1]

Experimental Protocols

Protocol 1: Quantification by HPLC-UV

1. Objective: To quantify Pyridinium, 4-(methoxycarbonyl)-1-methyl- in a sample solution using HPLC with UV detection.

2. Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable acid modifier)

  • Reference standard of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

  • Sample containing the analyte

3. Standard Preparation: a. Prepare a stock solution of the reference standard in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL. b. Perform serial dilutions of the stock solution to prepare calibration standards ranging from the expected sample concentration.

4. Sample Preparation: a. Dissolve the sample in the mobile phase or a compatible solvent. b. Filter the sample through a 0.45 µm syringe filter to remove particulate matter.

5. Chromatographic Conditions:

  • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).
  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water containing an acid modifier (e.g., 0.1% formic acid). A typical starting point is an 85:15 (v/v) ratio of acetonitrile to water.[2]
  • Flow Rate: 1.0 mL/min.[2]
  • Injection Volume: 10-20 µL.
  • Detection: UV at approximately 254 nm.[2]

6. Analysis: a. Inject the calibration standards to generate a calibration curve. b. Inject the prepared samples. c. Integrate the peak area of the analyte in both standards and samples. d. Quantify the analyte concentration in the samples using the calibration curve.

Protocol 2: Quantification by LC-MS/MS

1. Objective: To achieve highly sensitive and selective quantification of Pyridinium, 4-(methoxycarbonyl)-1-methyl- using LC-MS/MS.

2. Materials:

  • LC-MS/MS system (including a triple quadrupole mass spectrometer).

  • C18 UPLC/HPLC column.

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Reference standard of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

  • Sample containing the analyte.

3. Standard and Sample Preparation: a. Follow the same procedure as for the HPLC-UV method, but use LC-MS grade solvents and ensure dilutions are appropriate for the higher sensitivity of the instrument.

4. LC-MS/MS Conditions:

  • Column: C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm).
  • Mobile Phase: A gradient elution is typically used. For example:
  • Solvent A: Water with 0.1% Formic Acid.
  • Solvent B: Acetonitrile with 0.1% Formic Acid.
  • Gradient: Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Ionization: Electrospray Ionization in Positive Mode (ESI+).
  • MS Method: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the molecular ion [M]+ of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Product ions need to be determined by infusing the standard into the mass spectrometer.

5. Analysis: a. Optimize the MS parameters (e.g., collision energy, cone voltage) for the analyte by infusing a standard solution. b. Establish the MRM transitions (precursor ion -> product ions). c. Inject calibration standards and samples. d. Quantify the analyte based on the peak area of the specific MRM transition.

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Sample Filtration Filtration (0.45 µm) Sample->Filtration Injector Autosampler/Injector Dilution->Injector Filtration->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample & Standard Preparation cluster_lc LC System cluster_ms MS/MS System cluster_data Data Analysis Standard Reference Standard Dilution Serial Dilution Standard->Dilution Sample Sample Filtration Filtration (0.22 µm) Sample->Filtration Injector Autosampler/Injector Dilution->Injector Filtration->Injector Column UPLC/HPLC Column Injector->Column IonSource ESI Source Column->IonSource Quad1 Quadrupole 1 (Precursor Selection) IonSource->Quad1 CollisionCell Collision Cell (Fragmentation) Quad1->CollisionCell Quad2 Quadrupole 2 (Product Selection) CollisionCell->Quad2 Detector Detector Quad2->Detector MRM_Data MRM Data Detector->MRM_Data Quantification Quantification MRM_Data->Quantification

Caption: General workflow for LC-MS/MS analysis.

References

Application Notes and Protocols for the Analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- (Trigonelline)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pyridinium, 4-(methoxycarbonyl)-1-methyl-, commonly known as trigonelline, is a bioactive alkaloid found in various plants, including coffee and fenugreek. Its analysis is crucial for quality control in the food industry and for pharmacokinetic studies in drug development. While derivatization is a common strategy to enhance the analyzability of certain compounds, the standard and validated methods for the quantitative analysis of the highly polar compound trigonelline predominantly involve direct analysis without a derivatization step. These direct methods, primarily utilizing high-performance liquid chromatography (HPLC) coupled with various detectors, have been demonstrated to be sensitive, accurate, and reproducible.

This document provides detailed application notes and protocols for the most common direct analytical techniques used for the quantification of trigonelline in various matrices, including herbal formulations, biological fluids, and food products.

Application Notes

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

Principle: This method separates trigonelline from other components in a sample based on its polarity. A non-polar stationary phase (like a C18 column) is used with a polar mobile phase. Since trigonelline is a polar compound, it elutes relatively early. Detection is achieved by measuring the absorbance of ultraviolet (UV) light at a specific wavelength, typically around 265 nm.

Applications: This technique is widely used for the quality control of herbal formulations and food products, such as fenugreek seeds and coffee.[1] It is a cost-effective and robust method for routine analysis.

Key Performance Characteristics:

  • Specificity: The method demonstrates good specificity when optimized.

  • Sensitivity: Limits of detection (LOD) and quantification (LOQ) are typically in the nanogram per milliliter (ng/mL) range.[1]

  • Linearity: The detector response is linear over a wide concentration range.[1]

Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS)

Principle: HILIC is a chromatographic technique well-suited for the separation of highly polar compounds like trigonelline. It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. The separation is based on the partitioning of the analyte between the mobile phase and a water-enriched layer on the surface of the stationary phase. Coupling HILIC with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification.

Applications: This method is ideal for the analysis of trigonelline in complex biological matrices such as serum and plasma due to its high specificity and sensitivity.[2][3] It is often employed in pharmacokinetic and metabolomic studies.

Key Performance Characteristics:

  • High Sensitivity: LOD and LOQ values can reach the low ng/mL or even sub-ng/mL level.[2][3]

  • High Specificity: The use of MS/MS detection minimizes interferences from the sample matrix.

  • Rapid Analysis: The sample preparation is often straightforward, involving protein precipitation.[2][3]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. For trigonelline analysis, electrospray ionization (ESI) in positive mode is commonly used. The quantification is typically performed in the multiple reaction monitoring (MRM) mode, which enhances specificity and sensitivity.

Applications: LC-MS/MS is a versatile method for the quantification of trigonelline in a wide range of samples, including foods, urine, and plasma.[4][5] It is considered a gold standard for bioanalytical studies.

Key Performance Characteristics:

  • Excellent Sensitivity and Specificity: The MRM mode allows for the detection of very low concentrations of trigonelline with high confidence.[5]

  • Broad Applicability: The method can be adapted for various sample types.[4]

  • Accuracy and Precision: Stable isotope-labeled internal standards can be used to achieve high accuracy and precision.[4]

Quantitative Data Summary

Analytical MethodMatrixLinearity RangeLODLOQReference
RP-HPLC-UVHerbal Formulations100.00 - 8000.00 ng/mL5.00 ng/mL50.00 ng/mL[1]
HILIC-MS/MSMouse Serum5.0 - 250.0 ng/mL1.5 ng/mL5.0 ng/mL[2][3]
LC-MS/MSDietary Supplements5 - 50 ng/mL1.0 ng/mL10.0 ng/mL[5]
LC-MS/MSRat Plasma1 - 2000 ng/mL--[6]
UPLC-MS/MSFenugreek Samples0.1 - 500 ppb0.5 ppb1.4 ppb[7]

Experimental Protocols

Protocol 1: Quantification of Trigonelline in Herbal Formulations by RP-HPLC-UV

1. Standard Solution Preparation: a. Prepare a stock solution of trigonelline (1000 µg/mL) by dissolving 10 mg of trigonelline standard in 10 mL of methanol.[1] b. Prepare working standard solutions by serial dilution of the stock solution with the mobile phase.[1]

2. Sample Preparation (Methanolic Extraction): a. For solid samples (e.g., seed powder), mix the powder with methanol in a 1:10 (w/v) ratio.[1] b. Vortex the mixture for 60 seconds and place it on a rotary shaker at 150 rpm for 12 hours.[1] c. Filter the resulting mixture through a Whatman No. 1 filter paper.[1] d. Store the filtrate at 4 ± 1 °C until analysis.[1]

3. Chromatographic Conditions:

  • Column: Cosmosil CN-MS column.[1]
  • Mobile Phase: Methanol:distilled water (95:5, v/v), with the pH adjusted to 3.5 using hydrochloric acid.[1]
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 267 nm.[1]
  • Injection Volume: 20 µL.

4. Analysis: a. Inject the standard solutions to construct a calibration curve. b. Inject the prepared sample solutions. c. Quantify the amount of trigonelline in the samples by comparing the peak area with the calibration curve.

Protocol 2: Quantification of Trigonelline in Biological Fluids by HILIC-MS/MS

1. Standard Solution Preparation: a. Prepare a stock solution of trigonelline in a suitable solvent (e.g., methanol). b. Prepare working standards by spiking the appropriate biological matrix (e.g., blank serum) with the stock solution.

2. Sample Preparation (Protein Precipitation): a. To 50 µL of serum sample, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated trigonelline). b. Vortex the mixture for 1 minute to precipitate proteins. c. Centrifuge the mixture at 14,000 rpm for 10 minutes. d. Collect the supernatant and inject it into the HILIC-MS/MS system.[2][3]

3. HILIC-MS/MS Conditions:

  • Column: Kinetex HILIC column.[2][3]
  • Mobile Phase: Acetonitrile/ammonium formate (10 mM, pH = 3) buffer mixture (55:45, v/v).[2][3]
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 35°C.[2][3]
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MS/MS Transition: Monitor the transition from m/z 138.0 to 92.5 for trigonelline.[5]

4. Analysis: a. Analyze the prepared standards and samples. b. Construct a calibration curve by plotting the peak area ratio of trigonelline to the internal standard against the concentration. c. Determine the concentration of trigonelline in the samples from the calibration curve.

Visualizations

experimental_workflow_hplc_uv cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis start Start standard Weigh Trigonelline Standard start->standard sample Weigh Herbal Sample start->sample dissolve_std Dissolve in Methanol (Stock Solution) standard->dissolve_std dilute_std Serial Dilution (Working Standards) dissolve_std->dilute_std hplc Inject into HPLC System dilute_std->hplc extract Extract with Methanol (12h Shaking) sample->extract filter Filter Extract extract->filter filter->hplc separation Chromatographic Separation (CN-MS Column) hplc->separation detection UV Detection (267 nm) separation->detection quant Quantification vs. Calibration Curve detection->quant end End quant->end

Caption: Workflow for Trigonelline Analysis by RP-HPLC-UV.

experimental_workflow_lc_msms cluster_prep Sample & Standard Preparation cluster_analysis HILIC-MS/MS Analysis start Start std_curve Prepare Spiked Calibration Standards in Blank Matrix start->std_curve sample Collect Biological Sample (e.g., Serum) start->sample precip Add Acetonitrile with Internal Standard std_curve->precip sample->precip vortex Vortex to Precipitate Proteins precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms Inject into HILIC-MS/MS System supernatant->lcms separation HILIC Separation lcms->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantification vs. Calibration Curve detection->quant end End quant->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 4-(methoxycarbonyl)-1-methylpyridinium salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common high-yield synthesis method for 4-(methoxycarbonyl)-1-methylpyridinium iodide?

A1: A widely reported and high-yielding method involves the N-methylation of methyl isonicotinate using methyl iodide in a suitable solvent like methanol. A specific protocol with a reported yield of 97.2% involves refluxing methyl isonicotinate and methyl iodide in methanol for 5 hours[1].

Q2: What are the critical parameters that influence the yield of the reaction?

A2: The key parameters that can significantly impact the yield include:

  • Reaction Temperature: The rate of quaternization is temperature-dependent. However, excessive temperatures can lead to side reactions and degradation of the product.

  • Reaction Time: Sufficient time is required for the reaction to go to completion. The optimal time should be determined experimentally.

  • Choice of Solvent: The polarity and boiling point of the solvent can affect the reaction rate and the solubility of the product. Methanol is a commonly used solvent for this reaction[1].

  • Stoichiometry of Reactants: The molar ratio of the methylating agent to the methyl isonicotinate is a critical factor. An excess of the methylating agent is often used to drive the reaction to completion.

  • Purity of Starting Materials: The presence of impurities, especially water, in the starting materials or solvent can lead to side reactions and a reduction in yield.

Q3: What are the potential side reactions that can lower the yield?

A3: The primary side reactions to consider are:

  • Hydrolysis of the Ester Group: If water is present in the reaction mixture, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid, especially under prolonged heating.

  • Incomplete Reaction: If the reaction is not allowed to proceed to completion, the final product will be contaminated with unreacted methyl isonicotinate.

  • Formation of Colored Impurities: Prolonged heating or the presence of certain impurities can lead to the formation of colored byproducts, which can complicate purification.

Q4: How can I purify the final product, 4-(methoxycarbonyl)-1-methylpyridinium iodide?

A4: The most common method for purifying pyridinium salts is recrystallization. The crude product, after being filtered from the reaction mixture, can be washed with a non-polar solvent like diethyl ether to remove non-polar impurities. Subsequently, it can be recrystallized from a suitable solvent system, such as a mixture of methanol and acetonitrile, to obtain a product of high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium salts and provides systematic solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Presence of moisture in reactants or solvent. 4. Insufficient amount of methylating agent.1. Increase the reaction time and monitor the reaction progress using techniques like TLC or NMR. 2. Optimize the reaction temperature. A temperature around the boiling point of the solvent (e.g., methanol) is often effective[1]. 3. Ensure all glassware is oven-dried and use anhydrous solvents and dry starting materials. 4. Increase the molar excess of the methylating agent (e.g., from 1.5 to 2.5 equivalents).
Product is colored (yellow/brown) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Impurities in the starting materials.1. Lower the reaction temperature and extend the reaction time if necessary. 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use highly pure starting materials. Consider purifying the methyl isonicotinate by distillation if necessary.
Product is difficult to crystallize 1. Presence of impurities. 2. Incorrect solvent for recrystallization.1. Wash the crude product thoroughly with a suitable solvent (e.g., diethyl ether) to remove soluble impurities. 2. Experiment with different recrystallization solvents or solvent mixtures. A common technique is to dissolve the product in a minimal amount of a good solvent (e.g., methanol) and then add a poor solvent (e.g., diethyl ether) until turbidity is observed, followed by cooling.
Presence of starting material in the final product 1. Incomplete reaction. 2. Insufficient methylating agent.1. Increase the reaction time or temperature. 2. Use a larger excess of the methylating agent. 3. Purify the product by recrystallization to separate it from the unreacted starting material.
Hydrolysis of the ester group (detected by IR or NMR) 1. Presence of water in the reaction.1. Use anhydrous solvents and ensure all starting materials are dry. 2. Minimize the exposure of the reaction to the atmosphere.

Experimental Protocols

High-Yield Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide[1]

Materials:

  • Methyl isonicotinate (700 g)

  • Methyl iodide (1.4 kg)

  • Methanol (2.0 L)

  • Diethyl ether (for washing)

Procedure:

  • In a suitable reaction vessel, combine methyl isonicotinate and methyl iodide in methanol.

  • Stir the resulting solution and heat it to reflux.

  • Maintain the reflux for 5 hours.

  • After 5 hours, cool the reaction mixture to room temperature.

  • Filter the precipitated product.

  • Wash the collected solid with diethyl ether.

  • Dry the product to obtain 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Reported Yield: 97.2%

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Methyl Isonicotinate Methyl Isonicotinate Mix & Reflux (5h) Mix & Reflux (5h) Methyl Isonicotinate->Mix & Reflux (5h) Methyl Iodide Methyl Iodide Methyl Iodide->Mix & Reflux (5h) Methanol (Solvent) Methanol (Solvent) Methanol (Solvent)->Mix & Reflux (5h) Cooling Cooling Mix & Reflux (5h)->Cooling Filtration Filtration Cooling->Filtration Washing (Ether) Washing (Ether) Filtration->Washing (Ether) Drying Drying Washing (Ether)->Drying 4-(methoxycarbonyl)-1-methylpyridinium iodide 4-(methoxycarbonyl)-1-methylpyridinium iodide Drying->4-(methoxycarbonyl)-1-methylpyridinium iodide

Caption: Experimental workflow for the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

TroubleshootingYield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Suboptimal_Temp Suboptimal Temperature Low_Yield->Suboptimal_Temp Moisture Moisture Present Low_Yield->Moisture Stoichiometry Incorrect Stoichiometry Low_Yield->Stoichiometry Increase_Time Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Dry_Reagents Use Anhydrous Conditions Moisture->Dry_Reagents Adjust_Stoichiometry Increase Methylating Agent Stoichiometry->Adjust_Stoichiometry

Caption: Troubleshooting logic for addressing low synthesis yield.

References

Technical Support Center: Pyridinium, 4-(methoxycarbonyl)-1-methyl- Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pyridinium, 4-(methoxycarbonyl)-1-methyl-. Our aim is to address specific issues that may be encountered during the synthesis and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide?

The most widely used method is the N-methylation of methyl isonicotinate with methyl iodide. This reaction is typically carried out in a suitable solvent like methanol and refluxed for several hours.

Q2: What are the potential side products in the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide?

While the N-methylation of methyl isonicotinate is generally a high-yielding reaction, several side products can potentially form:

  • Unreacted Starting Materials: Incomplete reaction can leave residual methyl isonicotinate and methyl iodide.

  • Hydrolysis Products: The ester group of the product or starting material can be hydrolyzed to the corresponding carboxylic acid, particularly if there is moisture present. This would result in the formation of 1-methyl-4-carboxypyridinium iodide.

  • Over-methylation: While less common for pyridinium nitrogen, in complex substrates, other nucleophilic sites could potentially be methylated.

  • Demethylation: Although unlikely under the synthetic conditions, the product could theoretically be demethylated back to methyl isonicotinate.

  • Formation of N-methyl-2-pyridone derivatives: In related pyridine methylation reactions, the formation of N-methyl-2-pyridone-5-carboxylic acid amide has been observed. This suggests that similar pyridone structures could potentially form as minor byproducts.

Q3: Are there any known biological activities or signaling pathways associated with Pyridinium, 4-(methoxycarbonyl)-1-methyl-?

The biological N-methylation of pyridine compounds is a known metabolic pathway. Enzymes such as nicotinamide N-methyltransferase (NNMT) can methylate pyridine and its derivatives. The product of this methylation, the N-methylpyridinium ion, is often more toxic than the parent compound. For instance, the N-methylation of 4-phenylpyridine leads to the neurotoxin 1-methyl-4-phenylpyridinium ion (MPP+). While the specific biological activity and signaling pathway for Pyridinium, 4-(methoxycarbonyl)-1-methyl- are not extensively documented in publicly available literature, its structural similarity to substrates of NNMT suggests a potential for interaction with this enzyme and possible roles in cellular methylation processes and toxicology.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide.

Issue 1: Low Product Yield
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction - Increase reaction time.- Increase the molar excess of methyl iodide.- Ensure the reaction is maintained at the appropriate reflux temperature.A higher conversion of the starting material to the desired product.
Moisture in Reagents or Glassware - Use anhydrous solvents.- Dry all glassware thoroughly in an oven before use.- Handle hygroscopic reagents in a dry atmosphere (e.g., under nitrogen or in a glovebox).Minimized hydrolysis of the ester functionality, thus preserving the product.
Loss of Product During Workup - Ensure complete precipitation of the product from the reaction mixture upon cooling.- Use an appropriate solvent for washing the product that minimizes its solubility (e.g., diethyl ether).Increased recovery of the synthesized product.
Suboptimal Reaction Temperature - Monitor the internal reaction temperature to ensure it reaches and maintains the boiling point of the solvent.Consistent and optimal reaction rate for product formation.
Issue 2: Product Impurity
Observed Impurity Possible Source Troubleshooting and Purification
Unreacted Methyl Isonicotinate Incomplete reaction.- Optimize reaction conditions (see "Low Product Yield").- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to remove the more soluble starting material.
1-methyl-4-carboxypyridinium iodide Hydrolysis of the methoxycarbonyl group.- Use anhydrous reaction conditions.- If present, the carboxylic acid can be removed by washing an organic solution of the crude product with a mild aqueous base. However, as the product is an ionic salt, this would require careful phase selection. Recrystallization is often more effective.
Discoloration of Product (Yellow to Brown) Presence of trace impurities or degradation.- Treat a solution of the crude product with activated charcoal before recrystallization to remove colored impurities.- Ensure the product is stored in a cool, dark place to prevent degradation.

Experimental Protocols

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Materials:

  • Methyl isonicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in methanol.

  • Add a molar excess of methyl iodide to the solution.

  • Heat the reaction mixture to reflux and maintain for 5 hours with continuous stirring.

  • After the reflux period, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials and other soluble impurities.

  • Dry the purified product under vacuum.

Quantitative Data Example:

Reactant 1 (Methyl Isonicotinate)Reactant 2 (Methyl Iodide)Solvent (Methanol)Yield of ProductReference
700 g1.4 kg2.0 L97.2%

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

Troubleshooting_Low_Yield start Low Product Yield Observed check_completeness Check Reaction Completeness (e.g., TLC, NMR) start->check_completeness incomplete Reaction Incomplete check_completeness->incomplete optimize Optimize Reaction Conditions: - Increase reaction time - Increase methyl iodide excess - Verify reflux temperature incomplete->optimize Yes complete Reaction Complete incomplete->complete No end Improved Yield optimize->end check_workup Review Workup Procedure complete->check_workup workup_issue Potential Loss During Workup? check_workup->workup_issue optimize_workup Optimize Workup: - Ensure complete precipitation - Use appropriate wash solvent workup_issue->optimize_workup Yes check_reagents Check Reagent Purity and Dryness workup_issue->check_reagents No optimize_workup->end reagent_issue Moisture or Impurities Present? check_reagents->reagent_issue purify_reagents Use Anhydrous Solvents and Purified Reagents reagent_issue->purify_reagents Yes reagent_issue->end No purify_reagents->end

Caption: A flowchart outlining the logical steps to troubleshoot and improve low product yield.

Potential Biological N-Methylation Pathway

Biological_N_Methylation Pyridine Pyridine Derivative (e.g., Methyl Isonicotinate) Product N-Methylpyridinium Product Pyridine->Product SAM S-Adenosyl Methionine (SAM) NNMT Nicotinamide N-Methyltransferase (NNMT) SAM->NNMT NNMT->Product SAH S-Adenosyl Homocysteine (SAH) Product->SAH Methyl Group Transfer Biological_Effect Potential Biological Effects (e.g., Altered Toxicity) Product->Biological_Effect

Caption: A diagram illustrating the potential enzymatic N-methylation of a pyridine derivative.

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" purification challenges and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying Pyridinium, 4-(methoxycarbonyl)-1-methyl- salts?

A1: The most common and effective method for purifying Pyridinium, 4-(methoxycarbonyl)-1-methyl- salts is recrystallization.[1][2][3] This technique relies on the principle that the solubility of the compound increases in a hot solvent and decreases upon cooling, allowing for the formation of pure crystals while impurities remain in the solution.[2] Alternative methods include precipitation and, in more challenging cases, column chromatography or ion-exchange chromatography.[4]

Q2: What are the likely impurities in a synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide?

A2: Common impurities can include unreacted starting materials such as methyl isonicotinate and methyl iodide, side-products from the reaction, and residual solvents used in the synthesis or purification steps.[5] Depending on the reaction conditions, impurities from the decomposition of solvents, such as dimethylformamide (DMF), might also be present.[5] In some cases, related pyridinium compounds or hydrolysis products of the ester group could be impurities.

Q3: How can I assess the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- salts.[6] Thin-Layer Chromatography (TLC) can also be used for a more rapid, qualitative assessment of purity. Additionally, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry can confirm the structure and identify any residual impurities.

Q4: What are the stability considerations for this compound during purification?

A4: Pyridinium salts are generally stable; however, the methoxycarbonyl group may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.[7] It is advisable to maintain a neutral or slightly acidic pH during purification and to avoid prolonged exposure to high temperatures. Some N-methyl pyridinium compounds have shown resistance to acid-catalyzed hydrolysis, suggesting a degree of stability.[8]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Low or No Crystal Formation The compound is too soluble in the chosen solvent, even at low temperatures.Concentrate the solution by evaporating some of the solvent and then cool again. If crystals still do not form, consider adding an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent).
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a seed crystal of the pure compound.
"Oiling Out" (Formation of a liquid layer instead of crystals) The melting point of the compound is lower than the boiling point of the solvent.[9]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Using a solvent with a lower boiling point or a different solvent system may also resolve the issue.[9][10]
High concentration of impurities.Consider a preliminary purification step, such as a wash or a different extraction procedure, before recrystallization.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of the desired product.
Low Yield Significant amount of product remains in the mother liquor.[11]Cool the solution for a longer period or to a lower temperature. Concentrate the mother liquor and attempt a second recrystallization to recover more product.
Premature crystallization during hot filtration.Use a heated funnel or pre-heat the filtration apparatus. Add a slight excess of hot solvent before filtration and then evaporate the excess solvent before cooling.
General Purification Challenges
Problem Possible Cause Solution
Persistent Impurities After Recrystallization Impurities have similar solubility profiles to the product.Consider an alternative purification technique such as column chromatography or ion-exchange chromatography.[4]
The compound may have degraded during purification.Review the pH and temperature conditions of the purification process. Ensure they are within the stability range of the compound.
Difficulty Removing Residual Solvent The solvent has a high boiling point.Dry the crystals under high vacuum for an extended period. A gentle warming during vacuum drying can also help, provided the compound is thermally stable.

Experimental Protocols

Protocol 1: Recrystallization of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

Objective: To purify the crude product by removing unreacted starting materials and other soluble impurities.

Materials:

  • Crude Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

  • Methanol

  • Diethyl ether

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

  • Once fully dissolved, remove the flask from the heat.

  • Slowly add diethyl ether (anti-solvent) until the solution becomes slightly cloudy.

  • Gently heat the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature. For better yield, further cool in an ice bath.

  • Collect the precipitated crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold diethyl ether.

  • Dry the purified crystals under vacuum.

Protocol 2: Ion-Exchange Chromatography for Quaternary Ammonium Salts

Objective: To purify the product when recrystallization is ineffective due to impurities with similar solubility. This method is effective for separating cationic compounds.[4]

Materials:

  • Crude Pyridinium, 4-(methoxycarbonyl)-1-methyl- salt

  • Strong cation-exchange resin (e.g., Dowex 88)

  • Appropriate buffers for loading and elution (e.g., ammonium acetate or sodium chloride solutions of increasing concentration)

  • Chromatography column

  • Fraction collector

Procedure:

  • Prepare the cation-exchange column by packing the resin and equilibrating it with a low concentration loading buffer.

  • Dissolve the crude product in the loading buffer.

  • Load the sample onto the column.

  • Wash the column with the loading buffer to remove any neutral or anionic impurities.

  • Elute the bound pyridinium salt using a gradient of increasing salt concentration in the elution buffer.

  • Collect fractions and analyze them for the presence of the desired product using TLC or HPLC.

  • Combine the pure fractions and remove the salt and solvent (e.g., by dialysis, lyophilization, or precipitation).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Methyl isonicotinate + Methyl iodide reaction Reflux in Methanol start->reaction crude Crude Product reaction->crude recrystallization Recrystallization crude->recrystallization filtration Vacuum Filtration recrystallization->filtration drying Drying under Vacuum filtration->drying pure_product Pure Product drying->pure_product

Caption: General experimental workflow for the synthesis and purification.

troubleshooting_logic start Purification Attempt issue Issue Encountered? start->issue success Pure Product Obtained issue->success No low_yield Low Yield issue->low_yield Yes oiling_out Oiling Out issue->oiling_out Yes impurities Persistent Impurities issue->impurities Yes solution_low_yield Concentrate mother liquor or re-cool low_yield->solution_low_yield solution_oiling_out Adjust solvent system or cooling rate oiling_out->solution_oiling_out solution_impurities Alternative purification (e.g., Chromatography) impurities->solution_impurities solution_low_yield->start solution_oiling_out->start solution_impurities->start

Caption: Troubleshooting decision tree for common purification issues.

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Pyridinium, 4-(methoxycarbonyl)-1-methyl-. The information is compiled from general chemical principles and data on analogous N-methylpyridinium and pyridinecarboxylic acid ester compounds, intended for use by researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and experimentation with Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Issue 1: Loss of compound potency or inconsistent experimental results over time.

  • Possible Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure the compound is stored in a cool, dark, and dry place. Refer to the storage condition summary table below.

    • Check Solution Stability: If you are working with solutions, be aware that the stability of the compound can be pH-dependent. Prepare fresh solutions before use and consider performing a stability study in your experimental buffer.

    • Analyze for Degradants: Use analytical techniques like HPLC to check for the presence of degradation products in your sample. A primary degradation product to look for is 1-methyl-4-carboxypyridinium (resulting from ester hydrolysis).

Issue 2: Appearance of new, unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Possible Cause: Chemical degradation of the compound into one or more new chemical entities.

  • Troubleshooting Steps:

    • Characterize Unknown Peaks: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. Hydrolysis of the methyl ester would result in a mass loss of 14 Da (CH₂).

    • Evaluate Environmental Factors: Review the experimental conditions. Exposure to strong acids, bases, high temperatures, or even intense light can cause degradation.[1][2][3]

    • Perform Forced Degradation Study: To confirm the identity of the degradation products, consider performing a forced degradation study under acidic, basic, oxidative, thermal, and photolytic conditions. This will help to create a degradation profile for the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Pyridinium, 4-(methoxycarbonyl)-1-methyl-?

A1: Based on its chemical structure, the two most probable degradation pathways are:

  • Hydrolysis of the methyl ester: This is a common degradation route for esters and can be catalyzed by both acidic and basic conditions, yielding 1-methyl-4-carboxypyridinium and methanol.[4][5][6]

  • Photodegradation: Pyridinium salts can be sensitive to light, potentially leading to complex photochemical reactions and degradation of the pyridinium ring structure.[3][7]

Q2: How should I store solid Pyridinium, 4-(methoxycarbonyl)-1-methyl- and its solutions?

A2: For optimal stability, follow these storage guidelines:

FormRecommended Storage ConditionsRationale
Solid Store at 2-8°C, protected from light and moisture, under an inert atmosphere (e.g., argon).Minimizes thermal degradation and prevents hydrolysis from atmospheric moisture.
Solutions Prepare fresh. If short-term storage is necessary, store at 2-8°C, protected from light. The choice of solvent and pH is critical. Avoid strongly acidic or basic buffers.Solution stability is often lower than in solid form. pH can catalyze hydrolysis.[1][2]

Q3: What analytical methods are suitable for assessing the stability of Pyridinium, 4-(methoxycarbonyl)-1-methyl-?

A3: High-Performance Liquid Chromatography (HPLC) is a highly suitable technique for stability studies.[1][2] Key considerations for method development include:

  • Column: A reverse-phase C18 column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate or acetate) at a near-neutral pH.

  • Detection: UV detection is appropriate, as the pyridinium ring is a chromophore.

  • Quantification: Use a validated reference standard to quantify the parent compound and any degradation products.

Other valuable techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification of degradation products and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation of impurities.[8]

Experimental Protocols

Protocol 1: General HPLC Method for Stability Assessment

This protocol provides a starting point for developing a stability-indicating HPLC method.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (to be determined empirically, likely in the 260-280 nm range).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., water or a mixture of water and acetonitrile) to a known concentration (e.g., 1 mg/mL).

Visualizations

Potential Degradation Pathway of Pyridinium, 4-(methoxycarbonyl)-1-methyl- parent Pyridinium, 4-(methoxycarbonyl)-1-methyl- hydrolysis_product 1-methyl-4-carboxypyridinium + Methanol parent->hydrolysis_product H₂O (Acid/Base Catalyzed) [Hydrolysis] photodegradation_product Complex Photodegradation Products parent->photodegradation_product hv (Light) [Photodegradation]

Caption: Potential degradation pathways for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

General Workflow for Stability Testing start Prepare Stock Solution of Compound stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Heat, Light, Oxidation) start->stress_conditions time_points Sample at Various Time Points stress_conditions->time_points analysis Analyze by Stability-Indicating HPLC Method time_points->analysis quantify Quantify Parent Compound and Degradants analysis->quantify end Determine Degradation Rate and Pathway quantify->end

Caption: A general experimental workflow for assessing compound stability.

Troubleshooting Decision Tree for Inconsistent Results decision decision action action start Inconsistent Experimental Results check_purity Is initial compound purity confirmed? start->check_purity repurify Repurify or obtain a new batch of the compound. check_purity->repurify No check_solution_age Are you using freshly prepared solutions? check_purity->check_solution_age Yes end Problem Resolved repurify->end prepare_fresh Prepare fresh solutions for each experiment. check_solution_age->prepare_fresh No check_storage Are storage conditions appropriate? check_solution_age->check_storage Yes prepare_fresh->end review_storage Review and correct storage conditions (cool, dark, dry). check_storage->review_storage No analyze_degradation Analyze for degradation products via HPLC/LC-MS. check_storage->analyze_degradation Yes review_storage->end analyze_degradation->end

Caption: A decision tree to troubleshoot inconsistent experimental results.

References

Troubleshooting "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" NMR spectrum interpretation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance for researchers and scientists interpreting the NMR spectrum of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-".

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for Pyridinium, 4-(methoxycarbonyl)-1-methyl-?

A1: While an exact literature spectrum for this specific salt may vary with solvent and concentration, the expected chemical shifts can be predicted based on analogous structures. The pyridinium protons are expected to be significantly downfield due to the positive charge on the nitrogen. The methyl groups will appear further upfield. Below is a table of predicted chemical shifts.

Data Presentation: Predicted NMR Chemical Shifts

Proton (¹H) Predicted Chemical Shift (ppm) Carbon (¹³C) Predicted Chemical Shift (ppm)
Pyridinium H (ortho to N⁺)8.8 - 9.2C=O160 - 165
Pyridinium H (meta to N⁺)8.0 - 8.4Pyridinium C (ortho to N⁺)145 - 150
N-CH₃4.2 - 4.6Pyridinium C (ipso to CO₂Me)140 - 145
O-CH₃3.9 - 4.1Pyridinium C (meta to N⁺)128 - 132
N-CH₃48 - 52
O-CH₃53 - 57

Q2: My ¹H NMR spectrum shows broad peaks. What could be the cause?

A2: Broad peaks in an NMR spectrum can arise from several factors.[1] Common causes include:

  • Poor Shimming: The magnetic field homogeneity may need to be optimized. Try re-shimming the instrument.

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening.[1] Diluting the sample may resolve this issue.

  • Low Solubility: If the compound is not fully dissolved, it can result in a non-homogenous sample and broad lines.[1] Consider using a different deuterated solvent in which your compound is more soluble.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.

Q3: I see unexpected peaks in my spectrum. What are the possible sources?

A3: Extraneous peaks usually indicate the presence of impurities. Common sources include:

  • Residual Solvents: Solvents used during synthesis or purification (e.g., ethyl acetate, dichloromethane) can be retained in the final product.[1]

  • Starting Materials: Incomplete reaction can lead to the presence of starting materials in the final product.

  • Side Products: The synthesis of pyridinium salts can sometimes yield side products. For instance, incomplete methylation or hydrolysis of the ester group could lead to other species in your sample.

  • Water: NMR solvents can absorb moisture.[1] A peak for water is commonly observed around 1.5-1.6 ppm in CDCl₃ and ~4.8 ppm in D₂O.

Q4: The integration of my aromatic signals is incorrect. Why might this be?

A4: Inaccurate integration can be due to:

  • Peak Overlap: If the aromatic signals are overlapping with solvent or impurity peaks, it can interfere with accurate integration.[1]

  • Delayed Relaxation: Quaternary carbons and protons on heteroatoms can have longer relaxation times, which may affect their signal intensity and integration. While not directly applicable to all protons on the pyridinium ring, it's a factor to consider in complex molecules.

Q5: How can I confirm the identity of an N-H or O-H peak?

A5: If you suspect a peak might be from an acidic proton (less likely in this specific molecule unless impurities with such groups are present), you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. Protons that can exchange with deuterium will either disappear or significantly decrease in intensity.[1]

Experimental Protocols

Standard NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the solid pyridinium salt.

  • Transfer the solid to a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆, as pyridinium salts are often not soluble in CDCl₃).

  • Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Mandatory Visualizations

Troubleshooting Workflow for NMR Spectrum Interpretation

NMR_Troubleshooting start Start: Acquire NMR Spectrum check_peaks Are all expected peaks present? start->check_peaks broad_peaks Are peaks sharp? check_peaks->broad_peaks Yes end_bad Further investigation needed. check_peaks->end_bad No unexpected_peaks Are there unexpected peaks? broad_peaks->unexpected_peaks Yes re_shim Re-shim magnet. Check sample concentration/solubility. broad_peaks->re_shim No correct_integration Is integration correct? unexpected_peaks->correct_integration No check_impurities Identify source: - Residual solvent - Starting material - Water unexpected_peaks->check_impurities Yes end_good Spectrum is likely correct. Proceed with analysis. correct_integration->end_good Yes check_overlap Check for peak overlap. Re-phase and re-integrate. correct_integration->check_overlap No re_acquire Re-acquire spectrum re_shim->re_acquire check_impurities->end_bad check_overlap->re_acquire re_acquire->check_peaks

Caption: A flowchart for troubleshooting common NMR spectral issues.

References

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" solubility problems in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a compound often handled in its iodide salt form, 4-methoxycarbonyl-1-methylpyridinium iodide.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 4-methoxycarbonyl-1-methylpyridinium iodide?

As a pyridinium salt, this compound is ionic and therefore generally exhibits higher solubility in polar solvents and is sparingly soluble in non-polar organic solvents. The polarity of the solvent plays a crucial role in its ability to dissolve the salt.

Q2: I am having trouble dissolving the compound. What are the most common reasons for poor solubility?

Several factors can contribute to solubility issues:

  • Incorrect Solvent Choice: Using a non-polar or weakly polar solvent is a common reason for poor solubility.

  • Insufficient Solvent Volume: The amount of solvent may not be enough to dissolve the quantity of the compound.

  • Low Temperature: Solubility of most salts, including this one, is temperature-dependent. Dissolution may be poor at room temperature or below.

  • pH of the Solution: For aqueous solutions, the pH can influence the stability and solubility of the compound.

  • Compound Purity: Impurities from synthesis can affect the solubility characteristics of the final product.

Q3: Can I heat the mixture to improve solubility?

Yes, gently heating the solution can significantly improve the solubility of 4-methoxycarbonyl-1-methylpyridinium iodide. The synthesis of this compound involves its crystallization from methanol upon cooling, which indicates that it is more soluble in hot methanol.[1] However, be cautious about the thermal stability of the compound and the boiling point of the solvent.

Q4: How does the counter-ion (iodide) affect solubility?

The iodide counter-ion contributes to the overall ionic nature of the salt. Different counter-ions can influence the lattice energy of the crystal and the solvation energy, thereby affecting solubility.

Solubility Data

SolventPolarityExpected Solubility of 4-methoxycarbonyl-1-methylpyridinium iodideReported Solubility of 4-(Dimethylamino)-1-methylpyridinium iodide[2]
WaterHighSoluble10 mg/mL in PBS (pH 7.2)
Dimethyl Sulfoxide (DMSO)HighSoluble10 mg/mL
Dimethylformamide (DMF)HighSoluble20 mg/mL
MethanolHighSoluble (especially when heated)Soluble
EthanolHighSoluble5 mg/mL
AcetonitrileMediumModerately SolubleNot Reported
AcetoneMediumSparingly SolubleNot Reported
Dichloromethane (DCM)LowSparingly SolubleNot Reported
Diethyl EtherLowInsolubleNot Reported
HexanesLowInsolubleNot Reported

Troubleshooting Guide

Problem: The compound is not dissolving in my chosen solvent.

  • Step 1: Verify Solvent Polarity.

    • Is the solvent appropriate for a polar, ionic compound? Refer to the solubility table above. For non-polar solvents, consider switching to a polar alternative like water, methanol, DMSO, or DMF.

  • Step 2: Increase Solvent Volume.

    • Gradually add more solvent to the mixture while stirring. The initial volume may be insufficient for the amount of solute.

  • Step 3: Apply Gentle Heat.

    • Warm the mixture in a water bath. For many solvents, increasing the temperature will increase the solubility.[3][4]

  • Step 4: Use Sonication.

    • Place the sample in an ultrasonic bath. The mechanical agitation can help to break down solid aggregates and enhance dissolution.

  • Step 5: Consider a Solvent Mixture (Co-solvency).

    • If the compound is not soluble enough in a single solvent, a mixture of solvents can be effective. For example, adding a small amount of a highly polar solvent like DMSO to a less polar one can improve solubility.

Experimental Protocols

Protocol 1: Determination of Solubility using the Shake-Flask Method

This protocol outlines a standard procedure for determining the solubility of 4-methoxycarbonyl-1-methylpyridinium iodide in a given solvent.

Materials:

  • 4-methoxycarbonyl-1-methylpyridinium iodide

  • Solvent of interest

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of 4-methoxycarbonyl-1-methylpyridinium iodide to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration:

    • Place the vial on an orbital shaker or use a magnetic stirrer.

    • Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) at a constant temperature. This ensures that the solution reaches saturation.

  • Phase Separation:

    • After equilibration, let the vial stand undisturbed to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

  • Quantification:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the standard solutions and the diluted sample using HPLC or UV-Vis spectrophotometry to determine the concentration of the compound in the saturated solution.

  • Calculation:

    • Calculate the solubility in units such as mg/mL or mol/L based on the determined concentration and the dilution factor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_result Result prep Add excess solute to solvent equilibrate Equilibrate for 24-48h (Shaking/Stirring) prep->equilibrate separate Filter supernatant (0.22 µm syringe filter) equilibrate->separate quantify Quantify concentration (HPLC or UV-Vis) separate->quantify calculate Calculate solubility quantify->calculate

Caption: Experimental workflow for determining compound solubility.

troubleshooting_workflow decision decision solution solution problem problem start Start: Compound not dissolving check_solvent Is the solvent polar (e.g., water, MeOH, DMSO)? start->check_solvent change_solvent Change to a polar solvent check_solvent->change_solvent No increase_volume Increase solvent volume check_solvent->increase_volume Yes change_solvent->start heat_sonicate Apply gentle heat or sonication increase_volume->heat_sonicate check_dissolved Did it dissolve? heat_sonicate->check_dissolved success Solubility Issue Resolved check_dissolved->success Yes consider_cosolvent Consider using a co-solvent system check_dissolved->consider_cosolvent No

Caption: Troubleshooting decision tree for solubility issues.

References

How to increase the stability of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-". This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues encountered during their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and what are its common applications?

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-", often encountered as its iodide salt (CAS No. 7630-02-6), is a quaternary pyridinium compound. These types of molecules are utilized in a variety of applications, including as precursors in organic synthesis, as ionic liquids, and in the development of biologically active molecules. Their reactivity and stability are crucial for the success of these applications.

Q2: What are the primary factors that can affect the stability of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in solution?

The stability of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in solution is primarily influenced by several factors:

  • pH: The compound is susceptible to hydrolysis, particularly under basic conditions.

  • Solvent: The polarity and nucleophilicity of the solvent can impact stability.

  • Temperature: Higher temperatures generally accelerate degradation rates.

  • Light: Pyridinium salts can be sensitive to light, leading to photodegradation.

  • Presence of Nucleophiles: The electron-withdrawing methoxycarbonyl group makes the pyridinium ring susceptible to nucleophilic attack.

  • Counter-ion: The associated anion (e.g., iodide) can influence the compound's properties and stability.

Q3: What are the likely degradation pathways for this compound?

The primary degradation pathways for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" are believed to be:

  • Hydrolysis of the Ester Group: Under acidic or basic conditions, the methoxycarbonyl group can be hydrolyzed to a carboxylic acid. Basic conditions, in particular, promote this reaction.

  • Nucleophilic Attack on the Pyridinium Ring: The pyridinium ring is an electron-deficient system, making it a target for nucleophiles. In aqueous basic solutions, hydroxide ions can attack the ring, potentially leading to ring-opening or the formation of pyridone derivatives.

  • Photodegradation: Exposure to UV or even visible light can induce photochemical reactions, leading to decomposition.

Troubleshooting Guides

Issue 1: Rapid degradation of the compound observed in an aqueous buffer.

Possible Cause: The pH of the buffer is likely too high (alkaline), leading to rapid hydrolysis of the ester group and/or nucleophilic attack on the pyridinium ring.

Troubleshooting Steps:

  • Verify Buffer pH: Immediately measure the pH of your solution.

  • Adjust pH: If the pH is above 7, adjust it to a mildly acidic range (e.g., pH 4-6) where pyridinium salts are generally more stable.

  • Buffer Selection: For future experiments, select a buffer system that maintains a pH in the acidic range. Acetate or phosphate buffers are common choices.

  • Low Temperature: Perform experiments at the lowest temperature compatible with your protocol to slow down degradation kinetics.

Issue 2: Compound appears to degrade even in a neutral, non-aqueous solvent.

Possible Cause: The solvent may not be inert, or there might be contaminating nucleophiles or water present. The compound might also be degrading due to exposure to light.

Troubleshooting Steps:

  • Solvent Purity: Ensure the use of high-purity, dry solvents. Traces of water can be sufficient to cause hydrolysis over time.

  • Avoid Nucleophilic Solvents: Avoid solvents that are themselves nucleophilic (e.g., primary or secondary amines).

  • Inert Atmosphere: If the compound is sensitive to air or moisture, handle it under an inert atmosphere (e.g., nitrogen or argon).

  • Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.

Data Presentation

The following table provides representative data on the stability of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" under various conditions. Please note that these are illustrative values based on the known behavior of similar compounds and should be confirmed experimentally for your specific application.

ConditionParameterValueHalf-life (t½)Primary Degradation Product
pH pH 4 (Acetate Buffer)25°C~ 24 hours1-Methyl-4-carboxypyridinium
pH 7 (Phosphate Buffer)25°C~ 8 hours1-Methyl-4-carboxypyridinium
pH 9 (Borate Buffer)25°C< 1 hour1-Methyl-4-carboxypyridinium and ring-opened products
Solvent Acetonitrile25°C> 48 hoursMinimal degradation
Methanol25°C~ 36 hours1-Methyl-4-carboxypyridinium (if water present)
Water (pH 7)25°C~ 8 hours1-Methyl-4-carboxypyridinium
Temperature 4°C (in pH 7 Buffer)-~ 72 hours1-Methyl-4-carboxypyridinium
25°C (in pH 7 Buffer)-~ 8 hours1-Methyl-4-carboxypyridinium
50°C (in pH 7 Buffer)-< 2 hours1-Methyl-4-carboxypyridinium and other products
Light Dark (in pH 7 Buffer)25°C~ 8 hours1-Methyl-4-carboxypyridinium
Ambient Light25°C~ 4 hoursPhotodegradation products
UV Light (365 nm)25°C< 30 minutesComplex mixture of photodegradation products

Experimental Protocols

Protocol 1: Determination of pH-Dependent Stability using UV-Vis Spectroscopy

This protocol allows for the monitoring of the degradation of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" at different pH values by observing changes in its UV absorbance.

Materials:

  • "Pyridinium, 4-(methoxycarbonyl)-1-methyl-"

  • Buffers of various pH (e.g., pH 4, 7, 9)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in a suitable non-aqueous solvent (e.g., acetonitrile) to prepare a concentrated stock solution.

  • Prepare Working Solutions: For each pH to be tested, pipette a small aliquot of the stock solution into a volumetric flask and dilute with the appropriate buffer to a final concentration that gives an initial absorbance in the range of 0.8-1.2 at the λmax of the compound.

  • Acquire Initial Spectrum: Immediately after preparation, record the UV-Vis spectrum of each solution from 200-400 nm to determine the initial absorbance at the λmax.

  • Incubate Samples: Store the prepared solutions at a constant temperature (e.g., 25°C), protected from light.

  • Monitor Absorbance Over Time: At regular time intervals (e.g., every hour), record the UV-Vis spectrum of each solution.

  • Data Analysis: Plot the absorbance at λmax versus time for each pH. The rate of degradation can be determined from the slope of this plot. The half-life (t½) can be calculated assuming first-order kinetics.

Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy

This protocol allows for the identification of degradation products by observing changes in the proton NMR spectrum over time.

Materials:

  • "Pyridinium, 4-(methoxycarbonyl)-1-methyl-"

  • Deuterated solvents (e.g., D₂O, CD₃CN)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Prepare NMR Sample: Dissolve a known amount of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in the desired deuterated solvent directly in an NMR tube. If studying pH effects in D₂O, the pD can be adjusted using DCl or NaOD.

  • Acquire Initial Spectrum: Record a ¹H NMR spectrum immediately after preparation. Identify the characteristic peaks of the parent compound.

  • Incubate and Monitor: Keep the NMR tube under the desired experimental conditions (e.g., specific temperature, light exposure).

  • Acquire Subsequent Spectra: Record ¹H NMR spectra at various time points.

  • Data Analysis: Compare the spectra over time. The decrease in the integration of the parent compound's peaks and the appearance of new peaks will indicate degradation and the formation of new species. The structure of the degradation products can often be elucidated from the chemical shifts and coupling patterns of the new signals.

Mandatory Visualization

Troubleshooting_Stability_Issues start Start: Stability Issue Observed check_solution_type Is the solution aqueous? start->check_solution_type aqueous_yes Yes check_solution_type->aqueous_yes Yes aqueous_no No check_solution_type->aqueous_no No check_ph Check pH of the solution aqueous_yes->check_ph check_light Is the solution protected from light? aqueous_no->check_light ph_alkaline pH > 7 (Alkaline) check_ph->ph_alkaline Alkaline ph_neutral_acidic pH <= 7 (Neutral/Acidic) check_ph->ph_neutral_acidic Neutral/Acidic action_adjust_ph Action: Adjust to mildly acidic pH (4-6) Use appropriate buffer ph_alkaline->action_adjust_ph ph_neutral_acidic->check_light action_adjust_ph->check_light light_no No check_light->light_no No light_yes Yes check_light->light_yes Yes action_protect_light Action: Store in amber vials or wrap in foil light_no->action_protect_light check_solvent Check solvent purity and type light_yes->check_solvent action_protect_light->check_solvent solvent_impure Solvent may contain water or nucleophilic impurities check_solvent->solvent_impure Impure solvent_pure Solvent is pure and non-nucleophilic check_solvent->solvent_pure Pure action_use_dry_solvent Action: Use high-purity, dry, non-nucleophilic solvent solvent_impure->action_use_dry_solvent check_temp Check storage/experiment temperature solvent_pure->check_temp action_use_dry_solvent->check_temp temp_high Temperature is elevated check_temp->temp_high High temp_controlled Temperature is controlled at a low level check_temp->temp_controlled Controlled action_lower_temp Action: Store at lower temperature (e.g., 4°C) temp_high->action_lower_temp end_stable Solution should be more stable temp_controlled->end_stable action_lower_temp->end_stable

Troubleshooting flowchart for stability issues.

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" reaction monitoring techniques

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the reaction monitoring and troubleshooting for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Frequently Asked Questions (FAQs)

Q1: What is "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and what are its common applications?

A1: "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", also known as N-methyl-4-methoxycarbonylpyridinium, is a quaternary pyridinium salt. Structurally, it is a pyridine ring where the nitrogen atom is methylated, and a methoxycarbonyl group (-COOCH₃) is attached at the 4-position. These types of compounds are prevalent in many natural products and bioactive pharmaceuticals.[1] They are often investigated for applications as antimicrobial, anti-cancer, and anti-cholinesterase inhibitors, and are also used in materials science.[1]

Q2: What is the most common synthetic route for this compound?

A2: The most typical synthesis involves the N-alkylation of a pyridine derivative. For this specific compound, the reaction would be between methyl isonicotinate (methyl 4-pyridinecarboxylate) and a methylating agent, such as methyl iodide or methyl triflate, in a suitable solvent.[2][3]

Q3: Why is the reaction to form this pyridinium salt sometimes difficult?

A3: The methoxycarbonyl group at the 4-position is an electron-withdrawing group (EWG). EWGs decrease the nucleophilicity of the pyridine nitrogen, making the N-alkylation reaction slower and requiring harsher conditions compared to unsubstituted or electron-rich pyridines.[4] This can lead to low yields or no reaction under standard conditions.[4]

Q4: Which analytical techniques are best for monitoring the progress of this reaction?

A4: The primary techniques for monitoring the formation of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for observing the appearance of the N-methyl group signal and shifts in the pyridine ring protons, providing clear evidence of product formation.[3][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase with an ion-pairing agent, can effectively separate the charged pyridinium product from the unreacted neutral pyridine starting material.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is used to confirm the molecular weight of the target compound.[8][9]

Troubleshooting Guide

Users may encounter several issues during the synthesis and monitoring of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-". This guide provides potential solutions to common problems.

Problem Potential Cause Suggested Solution
No or Low Reaction Yield The electron-withdrawing nature of the methoxycarbonyl group deactivates the pyridine ring.[4]Increase the reaction temperature, use a microwave reactor for higher temperature and pressure, or switch to a more reactive methylating agent like methyl triflate.[4] Consider using a stronger solvent.
Reaction time is insufficient.Extend the reaction time and monitor progress using TLC or a quick NMR spectrum of a small aliquot.
Formation of Side Products In the presence of certain solvents or nucleophiles, side reactions can occur. For instance, with methoxy-substituted pyridines, N-methyl-pyridones can form as byproducts.[2][10]Use a non-nucleophilic, aprotic solvent like acetonitrile or propionitrile.[4] Ensure all reagents and glassware are dry.
Product Precipitation is not Observed The pyridinium salt may be soluble in the reaction solvent.If the reaction is complete (confirmed by NMR or HPLC), try to precipitate the product by adding a non-polar solvent like diethyl ether.[3][11]
Poor Peak Shape in HPLC Pyridinium salts are charged molecules and can interact with the silica in reversed-phase columns, leading to tailing.Use a mobile phase containing an ion-pairing agent (e.g., trifluoroacetic acid or heptafluorobutyric acid) to improve peak shape.[7][12]
Inconsistent NMR Chemical Shifts Chemical shifts can be sensitive to solvent, concentration, and the counter-ion.For consistent results, use the same deuterated solvent and maintain a similar sample concentration for all measurements.
NMR Signal Broadening Sample inhomogeneity or the presence of paramagnetic impurities can cause signal broadening.[13]Ensure the sample is fully dissolved and filter it if necessary. Use high-purity reagents and solvents.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common synthesis issues.

TroubleshootingWorkflow Start Reaction Start: Methyl Isonicotinate + Methylating Agent Monitor Monitor Reaction Progress (TLC, NMR, or HPLC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Product Isolation (Precipitation/Extraction) Complete->Workup Yes Troubleshoot Troubleshoot Reaction Complete->Troubleshoot No End Pure Product Workup->End IncreaseTemp Increase Temperature/ Use Microwave Troubleshoot->IncreaseTemp ChangeReagent Use Stronger Methylating Agent Troubleshoot->ChangeReagent Extend_Time Extend Reaction Time Troubleshoot->Extend_Time IncreaseTemp->Monitor ChangeReagent->Monitor Extend_Time->Monitor

Caption: A decision-making workflow for troubleshooting the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Experimental Protocols

Synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide

This protocol is a general guideline and may require optimization.

Materials:

  • Methyl isonicotinate

  • Methyl iodide (MeI)

  • Anhydrous acetonitrile (MeCN) or propionitrile[4]

  • Anhydrous diethyl ether

  • Round-bottom flask or pressure tube

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating)

Procedure:

  • In a clean, dry round-bottom flask or pressure tube, dissolve methyl isonicotinate (1 equivalent) in anhydrous acetonitrile.[3]

  • Add methyl iodide (1.5 - 3 equivalents) to the solution.[3]

  • Stir the mixture at room temperature or reflux overnight.[4] Due to the deactivating effect of the methoxycarbonyl group, heating may be necessary.

  • Monitor the reaction by taking a small aliquot, removing the solvent, and analyzing by ¹H NMR to check for the appearance of the N-methyl peak.

  • If a precipitate forms upon completion, collect the solid by filtration.[4]

  • Wash the solid with cold, anhydrous diethyl ether to remove unreacted starting materials.[3]

  • Dry the resulting white or off-white solid under vacuum.

  • If no precipitate forms, cool the reaction mixture and add anhydrous diethyl ether until the product precipitates out. Collect the solid as described above.

Reaction Monitoring by ¹H NMR Spectroscopy

Procedure:

  • Withdraw a small sample (0.1-0.5 mL) from the reaction mixture.

  • Evaporate the solvent under reduced pressure or with a stream of nitrogen.

  • Dissolve the residue in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).

  • Acquire a ¹H NMR spectrum.

  • Analysis: Monitor the disappearance of the starting material signals (methyl isonicotinate) and the appearance of the product signals. Key signals to observe for the product include:

    • A new singlet for the N-methyl protons (typically around 4.0-4.5 ppm).[3]

    • A downfield shift of the aromatic protons of the pyridine ring compared to the starting material.

Reaction Monitoring by HPLC

Procedure:

  • Prepare a calibration curve using a known concentration of the starting material and, if available, the pure product.

  • Dilute a small aliquot of the reaction mixture with the mobile phase.

  • Inject the sample into the HPLC system.

Typical HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing reagent like 0.1% trifluoroacetic acid (TFA).[6][7]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., 254 nm or 260 nm).[14]

  • Analysis: Quantify the consumption of starting material and the formation of the product by comparing peak areas to the calibration curve. The pyridinium salt product, being more polar, will typically have a shorter retention time than the starting material in reversed-phase chromatography.

General Reaction Monitoring Workflow

The following diagram outlines the general workflow for monitoring the reaction using the techniques described.

MonitoringWorkflow cluster_synthesis Synthesis cluster_monitoring Monitoring Loop (every X hours) cluster_analysis Data Analysis Reaction Reaction Mixture Aliquot Take Aliquot Reaction->Aliquot Prep_NMR Prepare NMR Sample Aliquot->Prep_NMR Prep_HPLC Prepare HPLC Sample Aliquot->Prep_HPLC Run_NMR Acquire ¹H NMR Spectrum Prep_NMR->Run_NMR Run_HPLC Run HPLC Analysis Prep_HPLC->Run_HPLC Analyze_NMR Analyze NMR Data (Check for N-CH₃ peak) Run_NMR->Analyze_NMR Analyze_HPLC Analyze HPLC Data (Quantify Product/Reactant) Run_HPLC->Analyze_HPLC Decision Reaction Complete? Analyze_NMR->Decision Analyze_HPLC->Decision Continue Continue Reaction Decision->Continue No Stop Stop Reaction & Workup Decision->Stop Yes Continue->Aliquot

Caption: A workflow diagram for in-process monitoring of the pyridinium salt synthesis using NMR and HPLC.

Reference Data

The following table provides typical ¹H and ¹³C NMR chemical shift ranges for key groups in N-methylpyridinium salts for reference during analysis. Actual values will vary based on the specific compound, solvent, and counter-ion.[3]

Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N-CH₃4.0 - 4.545 - 50
Pyridinium Ring Protons7.5 - 9.5125 - 150
Methoxycarbonyl (-OCH₃)3.8 - 4.152 - 55
Methoxycarbonyl (C=O)N/A160 - 170

References

Technical Support Center: Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium Salts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" salts.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 4-(methoxycarbonyl)-1-methylpyridinium iodide?

The most common and straightforward method is the N-alkylation of methyl isonicotinate with methyl iodide. This reaction, known as the Menshutkin reaction, involves the quaternization of the pyridine nitrogen by the alkyl halide.

Q2: Why is my N-methylation of methyl isonicotinate proceeding slowly or resulting in a low yield?

The methoxycarbonyl group at the 4-position of the pyridine ring is electron-withdrawing. This reduces the electron density on the pyridine nitrogen, making it less nucleophilic and therefore less reactive towards electrophiles like methyl iodide. To overcome this, optimizing reaction conditions such as temperature, reaction time, and solvent may be necessary.

Q3: What are the potential side products in this synthesis?

While the reaction is generally clean, potential side products can include unreacted starting material (methyl isonicotinate) and, under certain conditions, the formation of N-methyl-2-pyridone derivatives, although this is less common for 4-substituted pyridines.

Q4: How can I purify the final 4-(methoxycarbonyl)-1-methylpyridinium iodide product?

The product is a salt and often precipitates from the reaction mixture upon cooling. Purification can typically be achieved by filtration and washing with a non-polar solvent like diethyl ether to remove unreacted starting materials. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be employed for higher purity. However, crystallization of pyridinium salts can sometimes be challenging.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation 1. Insufficient reaction time or temperature: The electron-withdrawing group deactivates the pyridine ring, requiring more forcing conditions. 2. Poor quality of reagents: Methyl isonicotinate or methyl iodide may be old or degraded. 3. Inappropriate solvent: The solvent may not be suitable for the SN2 reaction.1. Increase the reaction temperature to reflux and/or extend the reaction time. Monitor the reaction progress by TLC or ¹H NMR. 2. Use freshly distilled or purchased reagents. Ensure methyl iodide is stored protected from light. 3. A polar aprotic solvent like acetonitrile or DMF can be used. Methanol is also a common choice.
Incomplete Reaction (Presence of Starting Material) 1. Insufficient methylating agent: The stoichiometry may not be optimal. 2. Reaction has not reached completion: As mentioned above, the reaction can be sluggish.1. Use a slight excess of methyl iodide (e.g., 1.1 to 1.5 equivalents). 2. Continue to reflux the reaction mixture and monitor its progress.
Product is an Oil and Does Not Crystallize 1. Presence of impurities: Unreacted starting materials or solvent residues can inhibit crystallization. 2. The salt is inherently difficult to crystallize. 1. Wash the crude product thoroughly with a solvent in which the product is insoluble but the impurities are soluble (e.g., diethyl ether). Try triturating the oil with this solvent to induce crystallization. 2. Attempt precipitation by adding a non-polar solvent to a solution of the product in a polar solvent. If crystallization fails, purification by column chromatography on silica gel or alumina may be an option, though it can be challenging for salts.
Product is colored (e.g., yellow or brown) 1. Impurities in the starting materials. 2. Degradation of methyl iodide: Methyl iodide can decompose to iodine, which is colored.1. Ensure the purity of the starting methyl isonicotinate. 2. Use freshly distilled or stabilized methyl iodide. The color can sometimes be removed by washing the crude product with a dilute solution of sodium thiosulfate.

Experimental Protocols

Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide

This protocol is adapted from a known synthetic procedure.

Materials:

  • Methyl isonicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl isonicotinate in methanol.

  • Add methyl iodide to the solution. A typical molar ratio is 1:2 of methyl isonicotinate to methyl iodide.[1]

  • Heat the reaction mixture to reflux and stir for approximately 5 hours.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product should precipitate out of the solution. If not, the volume of methanol can be reduced in vacuo.

  • Collect the solid product by filtration.

  • Wash the collected solid with diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Quantitative Data Summary

Reactant 1 Reactant 2 Solvent Conditions Yield Reference
Methyl isonicotinate (700 g)Methyl iodide (1.4 kg)Methanol (2.0 L)Reflux, 5 hours97.2%--INVALID-LINK--[1]

Visualizations

Experimental Workflow for the Synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dissolve Methyl Isonicotinate in Methanol add_meI Add Methyl Iodide start->add_meI 1. reflux Reflux for 5 hours add_meI->reflux 2. cool Cool to Room Temperature reflux->cool 3. precipitate Product Precipitation cool->precipitate 4. filter Filter the Solid precipitate->filter 5. wash Wash with Diethyl Ether filter->wash 6. dry Dry under Vacuum wash->dry 7. end_product 4-(methoxycarbonyl)-1- methylpyridinium iodide dry->end_product Final Product

Caption: A flowchart illustrating the key steps in the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Product Yield cause1 Suboptimal Reaction Conditions problem->cause1 cause2 Poor Reagent Quality problem->cause2 cause3 Incorrect Solvent problem->cause3 solution1 Increase Temperature/Time, Monitor Reaction cause1->solution1 solution2 Use Fresh/Purified Reagents cause2->solution2 solution3 Use Polar Aprotic Solvent (e.g., ACN, DMF) cause3->solution3

Caption: A decision-making diagram for troubleshooting low product yield in the synthesis.

References

Validation & Comparative

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" efficacy compared to similar compounds

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Pyridinium Salts: A Comparative Overview

Pyridinium salts are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. These activities are largely influenced by the nature and position of substituents on the pyridine ring and the counterion. The positively charged pyridinium nitrogen is a key feature that often plays a role in the compound's mechanism of action, particularly in interacting with biological membranes.

Antimicrobial Activity

Many pyridinium salts exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi. The mechanism of action is often attributed to the disruption of the bacterial cell membrane integrity. The lipophilicity of the N-substituent on the pyridinium ring is a critical determinant of its antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyridinium Salts

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicansReference
1-(3-phenylpropyl)-4-(2-(2-methylbenzylidene)hydrazinyl)pyridinium bromide43225632[1]
1-dodecylpyridinium chloride3.1212.5--[2][3]
1-cetylpyridinium chloride1.062.55002.0General Knowledge
3-(N-dodecylpyridinium-4-thiomethyl)-7α-formamido cephalosporin<0.060.54-[4]

Note: The data presented is for comparative purposes and is derived from various sources. Direct comparison should be made with caution as experimental conditions may vary.

Anticancer Activity

Several pyridinium salt derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanisms underlying their anticancer effects are diverse and can include the induction of apoptosis, inhibition of key enzymes like topoisomerases, and disruption of mitochondrial function.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected Pyridinium Salts

Compound/DerivativeCell Line (Cancer Type)IC₅₀ (µM)Reference
Tanshinone I-pyridinium salt derivative (a4)MDA-MB-231 (Breast)1.41
Tanshinone I-pyridinium salt derivative (a4)HepG2 (Liver)1.63
Tanshinone I-pyridinium salt derivative (a4)22RV1 (Prostate)1.40
Hydrazone-linked dimeric pyridinium cationsColon and Breast Cancer Cell Lines59 - 64
Polymeric alkylpyridinium saltsLung Cancer Cells-

Note: IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro. The efficacy can vary significantly based on the cell line and assay conditions.

Experimental Protocols

To facilitate the comparative evaluation of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", detailed protocols for assessing antimicrobial and anticancer activities are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Stock Solution:

  • Dissolve the pyridinium salt in a suitable solvent (e.g., DMSO or water) to a high concentration (e.g., 10 mg/mL).

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.

  • Add 100 µL of the stock solution to the first well of each row to be tested.

3. Serial Dilution:

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate.

4. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

5. Inoculation and Incubation:

  • Add 100 µL of the diluted inoculum to each well.

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

6. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock Prepare Stock Solution plate Prepare Microtiter Plates stock->plate Add to first well dilution Perform Serial Dilutions plate->dilution Transfer and mix incubation Inoculate and Incubate dilution->incubation inoculum Prepare Inoculum inoculum->incubation Add to all wells readout Determine MIC incubation->readout Observe growth

Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Prepare serial dilutions of the pyridinium salt in culture medium.

  • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound).

3. Incubation:

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

4. MTT Addition:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

5. Solubilization:

  • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

7. Calculation of IC₅₀:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

signaling_pathway_apoptosis cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Pyridinium Compound receptor Death Receptor ligand->receptor mito Mitochondria ligand->mito Induces Stress caspase8 Caspase-8 receptor->caspase8 caspase3 Caspase-3 caspase8->caspase3 cytochrome_c Cytochrome c mito->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

A potential signaling pathway for pyridinium salt-induced apoptosis.

Conclusion

While direct efficacy data for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" remains to be elucidated, the broader class of pyridinium salts demonstrates significant potential as both antimicrobial and anticancer agents. The structure-activity relationships within this class suggest that modifications to the substituents on the pyridinium ring can profoundly impact biological activity. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the efficacy of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" and compare it to other promising pyridinium-based compounds, thereby contributing to the development of new therapeutic agents.

References

Spectroscopic Validation of 4-(Methoxycarbonyl)-1-methylpyridinium Synthesis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is contingent upon rigorous verification of its chemical structure and purity. Spectroscopic methods are indispensable tools in this validation process, providing a molecular fingerprint that confirms the identity of the synthesized product. This guide provides a comparative overview of the key spectroscopic data used to validate the synthesis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- , a quaternary ammonium compound.

For comparative purposes, we will contrast its expected spectroscopic characteristics with those of a simpler analogue, N-methylpyridinium . This comparison will highlight the influence of the 4-(methoxycarbonyl) substituent on the spectral data.

Synthesis Overview

A common and effective method for the synthesis of 4-(methoxycarbonyl)-1-methylpyridinium iodide is the quaternization of a pyridine derivative. This involves the reaction of methyl isonicotinate with an alkylating agent, such as methyl iodide. The lone pair of electrons on the pyridine nitrogen atom attacks the electrophilic methyl group of the methyl iodide, resulting in the formation of the pyridinium salt.

Spectroscopic Data for Product Validation

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for both the target compound and the comparative alternative. These values are critical for confirming the successful synthesis and purity of the final product.

Table 1: Comparative ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

Proton Assignment Expected Chemical Shift (δ) for 4-(methoxycarbonyl)-1-methylpyridinium Reported Chemical Shift (δ) for N-methylpyridinium Key Differentiating Features
Pyridinium H (ortho to N)~9.2 - 9.4 ppm (d)~8.8 - 9.0 ppm (d)Protons are significantly deshielded due to the electron-withdrawing effect of the ester group.
Pyridinium H (meta to N)~8.5 - 8.7 ppm (d)~8.1 - 8.3 ppm (t)Deshielding effect is also observed, though to a lesser extent.
N-CH₃~4.4 - 4.6 ppm (s)~4.2 - 4.4 ppm (s)The chemical environment of the N-methyl protons is similar in both compounds.
O-CH₃~3.9 - 4.1 ppm (s)N/AThis singlet peak is a clear indicator of the presence of the methoxycarbonyl group.

Table 2: Comparative ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

Carbon Assignment Expected Chemical Shift (δ) for 4-(methoxycarbonyl)-1-methylpyridinium Reported Chemical Shift (δ) for N-methylpyridinium Key Differentiating Features
C=O (Ester)~164 - 166 ppmN/AThe presence of this signal is definitive proof of the methoxycarbonyl group.
Pyridinium C (ortho to N)~147 - 149 ppm~145 - 147 ppmThe carbons adjacent to the nitrogen are highly deshielded in both compounds.
Pyridinium C (para to N)~140 - 142 ppm~140 - 142 ppmThe position of this carbon is significantly influenced by the attached ester group.
Pyridinium C (meta to N)~130 - 132 ppm~128 - 130 ppmDeshielding is observed due to the overall positive charge on the ring.
N-CH₃~48 - 50 ppm~47 - 49 ppmSimilar chemical shifts for the N-methyl carbon.
O-CH₃~53 - 55 ppmN/AA key signal confirming the presence of the methyl ester.

Table 3: Comparative IR Spectroscopy Data

Functional Group Expected Wavenumber (cm⁻¹) for 4-(methoxycarbonyl)-1-methylpyridinium Reported Wavenumber (cm⁻¹) for N-methylpyridinium Key Differentiating Features
C=O Stretch (Ester)~1720 - 1740 cm⁻¹ (strong)N/AA strong, sharp absorption band characteristic of the carbonyl group in the ester.
C-O Stretch (Ester)~1250 - 1300 cm⁻¹ (strong)N/AConfirms the presence of the ester linkage.
Aromatic C=C & C=N Stretch~1600 - 1640 cm⁻¹~1600 - 1630 cm⁻¹Vibrations associated with the pyridinium ring.
Aromatic C-H Stretch>3000 cm⁻¹>3000 cm⁻¹Typical for aromatic C-H bonds.
Aliphatic C-H Stretch (CH₃)~2850 - 3000 cm⁻¹~2850 - 3000 cm⁻¹From the N-methyl and O-methyl groups.

Table 4: Comparative Mass Spectrometry Data (ESI+)

Ion Expected m/z for 4-(methoxycarbonyl)-1-methylpyridinium Cation Reported m/z for N-methylpyridinium Cation Key Differentiating Features
[M]⁺~166.06~94.06The molecular ion peak directly confirms the mass of the cationic portion of the molecule.

Experimental Protocols

Accurate and reproducible data acquisition is paramount for the validation of synthetic products. Below are detailed methodologies for the key spectroscopic experiments.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Process the data with appropriate phasing and baseline correction. Use the residual solvent peak as an internal reference.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A higher number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to encompass the expected carbon chemical shifts (e.g., 0-180 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) method is recommended. Place a small amount of the dry, powdered sample directly onto the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • The final spectrum should be presented in terms of transmittance or absorbance.

3. Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Employ a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Operate the mass spectrometer in positive ion mode to detect the cationic product.

    • Scan a mass range that includes the expected molecular weight of the cation (e.g., m/z 50-300).

    • Optimize the source parameters (e.g., capillary voltage, cone voltage) to achieve a stable signal and minimize fragmentation.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from the initial synthesis to the final validation of the target compound.

G cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_conclusion Conclusion start Starting Materials (Methyl Isonicotinate, Methyl Iodide) reaction Chemical Reaction (Quaternization) start->reaction crude Crude Product reaction->crude purification Purification (Recrystallization/Chromatography) crude->purification pure Pure Product (4-(methoxycarbonyl)-1-methylpyridinium iodide) purification->pure analysis Spectroscopic Analysis pure->analysis nmr NMR (¹H, ¹³C) analysis->nmr ir FTIR analysis->ir ms MS analysis->ms data Acquired Spectroscopic Data nmr->data ir->data ms->data comparison Data Comparison with Expected Values data->comparison validation Structure Validated comparison->validation rejection Structure Not Validated comparison->rejection

Caption: Workflow for the synthesis and spectroscopic validation of 4-(methoxycarbonyl)-1-methylpyridinium.

Unveiling the Reactivity of Pyridinium, 4-(methoxycarbonyl)-1-methyl-: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic endeavors. This guide provides a comparative analysis of the performance of Pyridinium, 4-(methoxycarbonyl)-1-methyl- , often encountered as its iodide salt, under various reaction conditions. While direct comparative studies on this specific pyridinium salt are limited in publicly available literature, we can infer its reactivity and potential applications by examining related structures and general principles of pyridinium salt chemistry. This guide aims to provide a framework for its potential use by comparing it with analogous reagents and detailing relevant experimental protocols.

Performance in Nucleophilic Addition Reactions

Pyridinium salts, characterized by their electron-deficient aromatic ring, are susceptible to nucleophilic attack. The presence of an electron-withdrawing methoxycarbonyl group at the 4-position of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" further enhances this electrophilicity, making the pyridine ring a target for a variety of nucleophiles.

Comparison with Alternative Pyridinium Salts:

The reactivity of pyridinium salts in nucleophilic additions is significantly influenced by the nature and position of substituents on the ring.

ReagentSubstituent EffectExpected Reactivity with Nucleophiles
Pyridinium, 4-(methoxycarbonyl)-1-methyl- Strong electron-withdrawing (-COOCH3) at C4High: The C4 and C2/C6 positions are highly activated towards nucleophilic attack.
2-Chloro-1-methylpyridinium iodideElectron-withdrawing (-Cl) at C2High: The chlorine atom acts as a good leaving group, facilitating nucleophilic substitution.
1-Methylpyridinium iodideNo electron-withdrawing groupModerate: Less reactive than substituted pyridinium salts.
Pyridinium, 4-cyano-1-methyl-Strong electron-withdrawing (-CN) at C4Very High: The cyano group is a stronger electron-withdrawing group than methoxycarbonyl, leading to higher reactivity.

Table 1. Comparison of Expected Reactivity of Pyridinium Salts with Nucleophiles.

Experimental Protocols

General Procedure for Nucleophilic Addition to a Pyridinium Salt

This protocol outlines a typical procedure for the reaction of a nucleophile with a pyridinium salt, which can be modified for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-".

Materials:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl-, iodide

  • Nucleophile (e.g., sodium borohydride, Grignard reagent, enolate)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Inert atmosphere (e.g., Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve the pyridinium salt (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to the desired reaction temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Slowly add the nucleophile (1-1.2 equivalents) to the stirred solution via syringe or dropping funnel.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Reagent Selection

The decision to use "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" or an alternative reagent depends on the specific requirements of the chemical transformation. The following diagram illustrates a logical workflow for this selection process.

logical_workflow start Define Desired Transformation reactivity Required Reactivity Level? start->reactivity reagent1 Pyridinium, 4-(methoxycarbonyl)-1-methyl- reactivity->reagent1 High reagent2 Alternative Pyridinium Salt (e.g., 2-chloro-1-methylpyridinium iodide) reactivity->reagent2 Very High / Specific Functionality reagent3 Non-Pyridinium Reagent reactivity->reagent3 Moderate conditions Consider Reaction Conditions (Solvent, Temperature, Base) reagent1->conditions reagent2->conditions reagent3->conditions protocol Develop Experimental Protocol conditions->protocol

Caption: Logical workflow for selecting a suitable pyridinium-based reagent.

Conclusion

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" presents itself as a potentially valuable reagent for organic synthesis, particularly in reactions requiring a moderately to highly reactive electrophile. Its performance is anticipated to be superior to unsubstituted pyridinium salts due to the activating effect of the methoxycarbonyl group. For transformations demanding even higher reactivity or specific leaving group characteristics, alternatives such as 2-halopyridinium salts might be more suitable. The provided experimental framework and logical workflow are intended to guide researchers in the effective application of this and related pyridinium salts in their synthetic strategies. Further experimental validation is encouraged to fully elucidate the performance of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" in a broader range of chemical reactions.

A Researcher's Guide to the Comparative Analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the comparative analysis of derivatives of the core scaffold "Pyridinium, 4-(methoxycarbonyl)-1-methyl-". Due to a lack of publicly available, direct comparative studies on a homologous series of these specific derivatives, this document outlines the methodologies, experimental protocols, and data presentation strategies necessary to conduct such an analysis. The focus is on evaluating potential therapeutic applications, including cytotoxic, antimicrobial, and neuroprotective activities.

Rationale for Comparative Analysis

The pyridinium scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The specific scaffold, 4-(methoxycarbonyl)-1-methylpyridinium, offers several sites for chemical modification to explore structure-activity relationships (SAR). A systematic comparative analysis of its derivatives is crucial for identifying lead compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles for drug development.

Proposed Derivatives for Synthesis and Analysis

A logical starting point for a comparative analysis would involve systematic modifications at two key positions: the ester group at the 4-position and the substituent on the pyridinium nitrogen. The following table outlines a proposed set of derivatives for initial investigation.

Compound IDR1 (at N-1)R2 (Ester Group)
PMM-01 (Parent) -CH₃-OCH₃
PMM-02-CH₂CH₃-OCH₃
PMM-03-CH₂(CH₂)₂CH₃-OCH₃
PMM-04-CH₂Ph-OCH₃
PMM-05-CH₃-OCH₂CH₃
PMM-06-CH₃-O(CH₂)₂CH₃

Comparative Performance Evaluation: Key Assays and Protocols

This section details the experimental protocols for evaluating the cytotoxic, antimicrobial, and acetylcholinesterase inhibitory activities of the synthesized derivatives.

Cytotoxicity Assessment against Cancer Cell Lines

The evaluation of the cytotoxic potential of the derivatives is a critical step in assessing their anticancer therapeutic promise.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The pyridinium derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48-72 hours. Control wells should contain vehicle-treated cells.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of viability against the logarithm of the compound concentration.

Data Presentation: Cytotoxicity (IC₅₀ Values in µM)

Compound IDHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
PMM-01 DataDataData
PMM-02DataDataData
PMM-03DataDataData
PMM-04DataDataData
PMM-05DataDataData
PMM-06DataDataData
Doxorubicin (Control) DataDataData
Antimicrobial Activity Screening

The antimicrobial potential of the derivatives can be assessed against a panel of pathogenic bacteria.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Bacterial Strains: A panel of bacteria including Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains should be used.

  • Inoculum Preparation: Bacterial cultures are grown overnight and then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in Mueller-Hinton broth.

  • Compound Dilution: The pyridinium derivatives are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Antimicrobial Activity (MIC Values in µg/mL)

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
PMM-01 DataData
PMM-02DataData
PMM-03DataData
PMM-04DataData
PMM-05DataData
PMM-06DataData
Ciprofloxacin (Control) DataData
Acetylcholinesterase (AChE) Inhibition Assay

Given the relevance of pyridinium compounds in neurological research, assessing their ability to inhibit AChE is pertinent.

Experimental Protocol: Ellman's Method

  • Reagents: Acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) are required.

  • Assay Procedure: The assay is performed in a 96-well plate. The reaction mixture contains phosphate buffer, DTNB, and the test compound at various concentrations.

  • Enzyme Addition: The reaction is initiated by adding AChE to the wells.

  • Substrate Addition: After a pre-incubation period, the substrate ATCI is added.

  • Absorbance Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. The absorbance is measured kinetically at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC₅₀ values are determined.

Data Presentation: Acetylcholinesterase Inhibition (IC₅₀ Values in µM)

Compound IDAChE Inhibition IC₅₀ (µM)
PMM-01 Data
PMM-02Data
PMM-03Data
PMM-04Data
PMM-05Data
PMM-06Data
Donepezil (Control) Data

Visualization of Experimental Workflow and Potential Signaling Pathway

Experimental Workflow Diagram

The Evolving Landscape of Methylation: A Cost-Effectiveness Analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the choice of a methylating agent is a critical decision that balances reactivity, safety, and cost. This guide provides a comparative analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a representative pyridinium-based methylating agent, against common alternatives such as dimethyl sulfate (DMS), dimethyl carbonate (DMC), and methyl iodide (MeI).

The strategic addition of a methyl group can significantly alter the biological activity, selectivity, and pharmacokinetic properties of a molecule, a phenomenon often referred to as the "magic methyl effect" in medicinal chemistry. This guide delves into the practical considerations of selecting the appropriate tool for this crucial transformation, with a focus on cost-effectiveness supported by experimental data.

Performance Comparison in Key Methylation Reactions

To provide a standardized comparison, we analyze the performance of these methylating agents in three common and representative reactions: the O-methylation of phenol, the N-methylation of aniline, and the C-methylation of phenylacetonitrile.

Comparative Performance Data of Methylating Agents

Methylating AgentTarget ReactionSubstrateYield (%)Reaction Time (h)Temperature (°C)Key Observations
Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide O-MethylationPhenolData Not AvailableData Not AvailableData Not AvailableLimited publicly available data for this specific reaction.
N-MethylationAnilineData Not AvailableData Not AvailableData Not AvailableLimited publicly available data for this specific reaction.
C-MethylationPhenylacetonitrileData Not AvailableData Not AvailableData Not AvailableLimited publicly available data for this specific reaction.
Dimethyl Sulfate (DMS) O-MethylationPhenolHighFastModerateHighly efficient but toxic.
N-MethylationAnilineHighFastModerateHighly efficient but toxic.
C-MethylationPhenylacetonitrileHighFastModerateHighly efficient but toxic.
Dimethyl Carbonate (DMC) O-MethylationPhenolModerate to HighSlowerHigh"Greener" alternative, less reactive.
N-MethylationAnilineModerate to HighSlowerHighRequires harsher conditions.
C-MethylationPhenylacetonitrileModerateSlowerHighLower reactivity can be a limitation.
Methyl Iodide (MeI) O-MethylationPhenolHighFastLow to ModerateHighly reactive but volatile and costly.
N-MethylationAnilineHighFastLow to ModerateOften used in lab scale.
C-MethylationPhenylacetonitrileHighFastLow to ModerateGenerates iodide waste.

Note: "Data Not Available" indicates that specific, reproducible experimental data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- iodide in these exact reactions could not be sourced from publicly available literature. The performance of DMS, DMC, and MeI is generalized from multiple sources.

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis extends beyond the initial purchase price to include factors such as reaction efficiency, safety protocols, and waste disposal.

Cost and Physical Properties of Methylating Agents

Methylating AgentFormMolecular Weight ( g/mol )Price (USD/mol)Price (USD/kg)
Pyridinium, 4-(methoxycarbonyl)-1-methyl- tosylate*Solid323.36~ $4,000~ $12,370
Dimethyl Sulfate (DMS)Liquid126.13~ $15~ $19
Dimethyl Carbonate (DMC)Liquid90.08~ $2~ $2.44
Methyl Iodide (MeI)Liquid141.94~ $110~ $165

*Price for Pyridinium, 4-(methoxycarbonyl)-1-methyl- tosylate is based on a small quantity from a chemical supplier and may not reflect bulk pricing. Prices for alternatives are estimates based on available supplier information and can vary.

Analysis:

  • Pyridinium, 4-(methoxycarbonyl)-1-methyl- salts currently present a significantly higher initial cost compared to traditional methylating agents. Their primary advantage lies in their stability and potentially milder reaction conditions, though quantitative data to support widespread use is limited.

  • Dimethyl Sulfate (DMS) is a highly cost-effective option due to its low price and high reactivity, leading to efficient reactions. However, its high toxicity necessitates stringent safety measures and specialized handling, which adds to the overall operational cost.

  • Dimethyl Carbonate (DMC) is an economically attractive and environmentally friendly ("green") alternative.[1] Its lower toxicity and biodegradability reduce safety and disposal costs. The main drawback is its lower reactivity, which often requires higher temperatures and longer reaction times, potentially increasing energy costs.[1]

  • Methyl Iodide (MeI) is a highly reactive methylating agent but is considerably more expensive than DMS and DMC. Its volatility and toxicity also contribute to higher handling and storage costs.

Experimental Methodologies

Detailed experimental protocols are crucial for reproducibility and comparison. Below are representative protocols for the key methylation reactions.

General Protocol for O-Methylation of Phenol

A mixture of phenol (1 equivalent), the methylating agent (1.1-1.5 equivalents), and a suitable base (e.g., K₂CO₃, NaOH) in a solvent (e.g., acetone, acetonitrile, or DMF) is stirred at a specific temperature until the reaction is complete (monitored by TLC or GC). The reaction mixture is then worked up by filtration, extraction, and purification by chromatography or distillation.

General Protocol for N-Methylation of Aniline

Aniline (1 equivalent) is dissolved in a suitable solvent (e.g., THF, CH₃CN) with a base (e.g., K₂CO₃, Et₃N). The methylating agent (1.1-2 equivalents) is added, and the mixture is stirred at a defined temperature. Reaction progress is monitored, and upon completion, the product is isolated through aqueous workup and purified.

General Protocol for C-Methylation of Phenylacetonitrile

To a solution of phenylacetonitrile (1 equivalent) in a polar aprotic solvent (e.g., DMF, DMSO), a strong base (e.g., NaH, LDA) is added at a low temperature. The methylating agent (1.1 equivalents) is then introduced, and the reaction is allowed to proceed to completion. The product is isolated by quenching the reaction with water, followed by extraction and purification.

Visualizing the Process: Logical Flow of Methylating Agent Selection

Methylating_Agent_Selection Start Initiate Methylation Project Requirements Define Requirements: - Substrate - Scale - Budget - Safety Constraints Start->Requirements Reactivity High Reactivity Needed? Requirements->Reactivity Green 'Green' Chemistry Priority? Reactivity->Green No DMS_MeI Consider DMS or MeI Reactivity->DMS_MeI Yes Cost Cost is Primary Driver? Cost->DMS_MeI Yes (DMS) Pyridinium Consider Pyridinium Salt (for mild conditions/specialized cases) Cost->Pyridinium No Green->Cost No DMC Consider DMC Green->DMC Yes Safety_Cost Evaluate Safety and Handling Costs DMS_MeI->Safety_Cost Reaction_Optimization Optimize Reaction Conditions (Temp, Time, Catalyst) DMC->Reaction_Optimization Final_Selection Final Methylating Agent Selection Pyridinium->Final_Selection Safety_Cost->Final_Selection Reaction_Optimization->Final_Selection

Caption: Decision workflow for selecting a suitable methylating agent.

Signaling Pathway Analogy: The Methylation Process

While not a biological signaling pathway, the process of methylation can be conceptually illustrated as a flow of activation and reaction.

Methylation_Pathway Substrate Substrate (Phenol, Aniline, etc.) Methyl_Transfer SN2 Reaction: Methyl Group Transfer Substrate->Methyl_Transfer Base Base Activated_Substrate Activated Substrate (Nucleophile) Base->Activated_Substrate Activates Activated_Substrate->Methyl_Transfer Methylating_Agent Methylating Agent (e.g., Pyridinium Salt) Methylating_Agent->Methyl_Transfer Provides Methyl Group Product Methylated Product Methyl_Transfer->Product Byproduct Byproduct Methyl_Transfer->Byproduct

Caption: Conceptual pathway of a typical methylation reaction.

Conclusion

The selection of a methylating agent is a multifaceted decision. While Dimethyl Sulfate remains a cost-effective and highly reactive option for industrial applications, its toxicity is a significant drawback. Dimethyl Carbonate presents a safer and more environmentally friendly alternative, though its lower reactivity may necessitate process optimization. Methyl Iodide is a powerful laboratory reagent, but its cost and hazardous nature limit its large-scale applicability.

Pyridinium, 4-(methoxycarbonyl)-1-methyl- and related salts represent a class of potentially milder and more selective methylating agents. However, their current high cost and the limited availability of comparative performance data hinder their widespread adoption. For researchers and drug development professionals, these pyridinium salts may offer advantages in specific, sensitive applications where traditional reagents are unsuitable. Further research and development to improve their synthesis efficiency and demonstrate their performance in a broader range of reactions will be crucial for their future as cost-effective methylation tools.

References

Comparative Guide to the Experimental Reproducibility of 4-Methoxycarbonyl-1-methylpyridinium Iodide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the experimental applications of "Pyridinium, 4-(methoxycarbonyl)-1-methyl-", also known as 4-Methoxycarbonyl-1-methylpyridinium iodide. Due to a lack of extensive direct experimental data for this specific compound in the reviewed literature, this guide draws comparisons with structurally similar pyridinium salts and alternative reagents used in similar applications.

Overview of Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Chemical Structure:

Caption: Key identifiers for Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

General Applications of Pyridinium Salts:

Pyridinium salts are a versatile class of organic compounds with a broad spectrum of applications in scientific research and drug development.[1] Their utility stems from their properties as organic salts, which can be tuned by modifying the substituents on the pyridine ring and the nature of the counter-ion. Key application areas include:

  • Organic Synthesis: As reagents and catalysts. For instance, N-alkyl-2-halopyridinium salts, like the well-known Mukaiyama reagent (2-chloro-1-methylpyridinium iodide), are widely used as condensing agents for the formation of esters and amides.

  • Biological Activity: Many pyridinium derivatives exhibit a range of biological effects, including antimicrobial, anticancer, and anticholinesterase activities.[2][3]

  • Ionic Liquids: Pyridinium salts are a major class of ionic liquids, which are valued as environmentally friendly solvents and catalysts due to their low vapor pressure and high thermal stability.

Experimental Applications and Performance Comparison

While specific quantitative performance data for "Pyridinium, 4-(methoxycarbonyl)-1-methyl-" is scarce in publicly available literature, we can infer its potential applications and compare it to related compounds based on the known reactivity of the pyridinium scaffold.

Application in Nucleophilic Substitution Reactions

One study details the use of 4-Methoxycarbonyl-1-methylpyridinium iodide in a nucleophilic substitution reaction. This suggests its utility as a reagent in organic synthesis.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up and Purification A Dissolve 4-Methoxycarbonyl-1-methylpyridinium iodide in an appropriate solvent (e.g., acetonitrile) B Add the nucleophile to the solution A->B C Add the electrophile to initiate the reaction B->C D Stir the reaction mixture at a controlled temperature C->D E Monitor reaction progress using TLC or LC-MS D->E F Quench the reaction E->F G Extract the product with an organic solvent F->G H Purify the product by column chromatography G->H

Caption: Generalized workflow for a nucleophilic substitution reaction.

Performance Comparison with Alternative Reagents:

Due to the lack of direct comparative data for 4-Methoxycarbonyl-1-methylpyridinium iodide, the following table compares the performance of other pyridinium-based reagents in a common application: esterification. This provides a benchmark for what might be expected from a pyridinium salt in this type of reaction.

Table 1: Comparison of Pyridinium-Based Coupling Reagents in Esterification

ReagentSubstratesBaseSolventTime (h)Yield (%)Reference
2-Chloro-1-methylpyridinium iodide (Mukaiyama Reagent)Carboxylic acid, AlcoholTriethylamineDichloromethane685-95(General literature values)
2-Bromo-1-ethylpyridinium tetrafluoroborateCarboxylic acid, AlcoholTriethylamineDichloromethane490-98(General literature values)
Triflylpyridinium reagentsCarboxylic acid, AlcoholOrganic BaseVarious< 0.1>90[4][5]
Potential as a Catalyst

Protic pyridinium ionic liquids have been demonstrated to be effective acid catalysts in various organic reactions.[6] The catalytic activity is influenced by the nature of both the cation and the anion.

Logical Relationship for Catalytic Activity:

G A Pyridinium Cation Structure (Substituents on the ring) C Acidity (Hammett Acidity Function) A->C B Anion Type (e.g., Halide, Triflate) B->C D Catalytic Performance (Reaction Rate, Selectivity) C->D

Caption: Factors influencing the catalytic performance of pyridinium ionic liquids.

Table 2: Comparison of Catalytic Performance of Protic Pyridinium Ionic Liquids in the tert-butylation of Phenol

CatalystConversion (%)Selectivity for 2,4-DTBP (%)Reference
[2-MPyH]OTf9483[6]
[2-MPyH]CH3SO38575[6]
[2-MPyH]Tfa6258[6]

(2-MPyH = 2-methylpyridinium; OTf = Triflate; Tfa = Trifluoroacetate)

Potential Antimicrobial Activity

Pyridinium salts are well-known for their antimicrobial properties.[2][7][8] The length of the alkyl chain on the nitrogen atom and other substituents on the pyridine ring play a crucial role in determining the antimicrobial efficacy.

Structure-Activity Relationship in Antimicrobial Pyridinium Salts:

G A Pyridinium Salt B Hydrophobicity (Alkyl Chain Length) A->B C Cationic Charge A->C D Interaction with Bacterial Cell Membrane B->D C->D E Membrane Disruption D->E F Antimicrobial Activity E->F

Caption: Key factors in the antimicrobial action of pyridinium salts.

Table 3: Comparison of Minimum Inhibitory Concentrations (MIC) of Various Pyridinium Salts against S. aureus

CompoundSide Chain on Pyridinium NitrogenMIC (μg/mL)Reference
3a Benzyl16[8]
3c 2-Phenylethyl16[8]
3d 3-Phenylpropyl4[8]
NF-MFE 3-Phenylpropyl with naphthylmethoxy imino methyl<4[2]

Experimental Protocols

Synthesis of 4-Methoxycarbonyl-1-methylpyridinium Iodide

This protocol is adapted from a published synthesis procedure.

Materials:

  • Methyl isonicotinate

  • Methyl iodide

  • Methanol

  • Diethyl ether

Procedure:

  • In a round-bottom flask, admix methyl isonicotinate and methyl iodide in methanol.

  • Stir and reflux the resulting solution for 5 hours.

  • After cooling the mixture to room temperature, filter the precipitate.

  • Wash the collected solid product with diethyl ether.

  • Dry the product to obtain 4-methoxycarbonyl-1-methylpyridinium iodide.

Expected Yield: Approximately 97%

Conclusion

"Pyridinium, 4-(methoxycarbonyl)-1-methyl-" is a pyridinium salt with potential applications in organic synthesis as a reagent and possibly as a catalyst or a biologically active agent, in line with the general properties of this class of compounds. While direct, quantitative performance data for this specific molecule is limited in the reviewed literature, this guide provides a framework for its potential use and comparison with other well-characterized pyridinium salts. The provided synthesis protocol allows for the reproducible preparation of this compound for further investigation. Researchers and drug development professionals are encouraged to use the comparative data on related compounds as a baseline for evaluating the performance of 4-Methoxycarbonyl-1-methylpyridinium iodide in their specific experimental setups. Further research is needed to fully elucidate its efficacy and establish its performance profile relative to existing alternatives.

References

Unveiling the Electrochemical Behavior of 4-(Methoxycarbonyl)-1-methylpyridinium: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development and materials science, understanding the electrochemical properties of organic molecules is paramount for a wide range of applications, from designing novel therapeutics to developing advanced energy storage systems. This guide provides a comparative benchmark of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a pyridinium salt that has garnered interest in the study of electron transfer kinetics. Here, we objectively compare its performance against other established compounds in the field, supported by experimental data and detailed protocols.

Probing Electron Transfer Dynamics: A Head-to-Head Comparison

The primary application identified for Pyridinium, 4-(methoxycarbonyl)-1-methyl- is in the fundamental study of electron self-exchange reactions. These reactions are crucial for understanding the intricacies of redox processes. The performance of a compound in this context is quantified by its electron transfer rate constant.

To provide a clear benchmark, the performance of 4-(methoxycarbonyl)-1-methylpyridinium cation is compared with other organic molecules, azulene and 2,5-di-tert-butyl-1,4-dimethoxybenzene, which are also utilized in electrochemical studies. The key performance metric is the rate constant of the self-exchange electron transfer.

CompoundElectron Transfer Rate Constant (k)Experimental Conditions
4-(methoxycarbonyl)-1-methylpyridiniumData not explicitly available in snippetsInvestigated by EPR line-broadening measurements
AzuleneData not explicitly available in snippetsInvestigated by EPR line-broadening measurements
2,5-di-tert-butyl-1,4-dimethoxybenzeneData not explicitly available in snippetsInvestigated by EPR line-broadening measurements

Note: While the research highlights the investigation of these compounds, the specific rate constants were not available in the provided search snippets. A direct quantitative comparison would require accessing the full research articles.

Experimental Protocol: Unraveling Electron Transfer Rates

The determination of electron transfer rate constants for these compounds is primarily achieved through Electron Paramagnetic Resonance (EPR) line-broadening measurements. This technique allows for the study of the kinetics of electron exchange in solution.

Methodology for EPR Line-Broadening Measurements

1. Radical Generation: The aromatic radicals of the compounds under investigation are generated electrochemically. This is typically performed in an improved flow cell to ensure a stable and continuous supply of the radical species for measurement.

2. EPR Spectroscopy: The EPR spectra of the radical-parent mixtures are recorded. The electron self-exchange reaction between the radical and its parent molecule causes a broadening of the spectral lines.

3. Data Analysis: The rate constants for the electron self-exchange reactions are determined by analyzing the extent of line broadening in the EPR spectra. This analysis is typically conducted in the slow exchange region.

4. Calculation of Reorganization Energies: From the determined rate constants, the self-exchange reorganization energies can be calculated, providing further insight into the electron transfer process.

Visualizing the Process: Experimental Workflow

To better illustrate the experimental process for determining electron transfer rate constants, the following workflow diagram is provided.

experimental_workflow cluster_preparation Sample Preparation cluster_electrochemistry Electrochemical Generation cluster_epr EPR Measurement cluster_analysis Data Analysis Compound Compound Solution (e.g., 4-(methoxycarbonyl)-1-methylpyridinium) FlowCell Electrochemical Flow Cell Compound->FlowCell Electrolyte Supporting Electrolyte Solution Electrolyte->FlowCell RadicalGen Radical Generation FlowCell->RadicalGen EPR EPR Spectrometer RadicalGen->EPR Spectrum Acquire EPR Spectrum EPR->Spectrum LineBroadening Line Broadening Analysis Spectrum->LineBroadening RateConstant Calculate Rate Constant (k) LineBroadening->RateConstant

Experimental workflow for determining electron transfer rate constants.

Concluding Remarks

Pyridinium, 4-(methoxycarbonyl)-1-methyl- serves as a valuable compound in the academic pursuit of understanding electron transfer kinetics. Its performance, characterized by its electron self-exchange rate constant, can be benchmarked against other electrochemically active organic molecules using established techniques like EPR line-broadening. While the specific quantitative data for a direct comparison remains to be fully elucidated from primary literature, the experimental framework for such a comparison is well-defined. This guide provides the foundational knowledge for researchers to delve deeper into the electrochemical properties of this and related pyridinium salts, paving the way for future innovations in fields where electron transfer processes are fundamental.

Comparative Analysis of Pyridinium, 4-(methoxycarbonyl)-1-methyl- Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the cross-reactivity of Pyridinium, 4-(methoxycarbonyl)-1-methyl- (MMP), a compound of interest in various research and development contexts. Due to the limited availability of direct comparative studies, this document establishes a framework for assessing cross-reactivity, using the structurally related herbicide Paraquat as a primary comparator. The methodologies and data presented herein are based on established principles of immunoassay and toxicological screening to guide researchers in designing and interpreting cross-reactivity studies.

Comparative Cross-Reactivity Data

The following table summarizes hypothetical data from a competitive Enzyme-Linked Immunosorbent Assay (ELISA) designed to detect a target analyte. The data illustrates the concentration of MMP and Paraquat required to inhibit signal by 50% (IC50), a common measure of cross-reactivity. Lower IC50 values indicate higher cross-reactivity.

CompoundAssay TargetIC50 (µM)Percent Cross-Reactivity (%)
Target Analyte Analyte X0.1100
Pyridinium, 4-(methoxycarbonyl)-1-methyl- (MMP) Analyte X15.20.66
Paraquat Analyte X89.50.11
Control Compound (Structurally Unrelated) Analyte X> 1000< 0.01

Percent Cross-Reactivity is calculated as: (IC50 of Target Analyte / IC50 of Test Compound) x 100

Experimental Protocols

Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard procedure for determining the cross-reactivity of test compounds in a competitive ELISA format.

Materials:

  • 96-well microtiter plates coated with the target analyte-protein conjugate

  • Primary antibody specific to the target analyte

  • Horseradish Peroxidase (HRP)-conjugated secondary antibody

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Test compounds: Pyridinium, 4-(methoxycarbonyl)-1-methyl- (MMP), Paraquat, and control compounds

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of the target analyte (for standard curve) and test compounds (MMP, Paraquat, etc.) in assay buffer.

  • Competitive Binding: To the coated microtiter wells, add 50 µL of the standard or test compound dilutions followed by 50 µL of the primary antibody solution. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plates three times with wash buffer to remove unbound reagents.

  • Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 3.

  • Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: Plot the absorbance values against the log of the concentration for the standard and test compounds. Determine the IC50 values from the resulting sigmoidal dose-response curves. Calculate the percent cross-reactivity relative to the target analyte.

Computational Prediction of Cross-Reactivity

Chemoinformatic methods can be employed as a preliminary screening tool to predict the likelihood of cross-reactivity based on structural similarity.

Methodology:

  • Molecular Fingerprinting: Generate 2D or 3D molecular fingerprints for the target analyte and a library of test compounds, including MMP and its structural analogs. Common fingerprinting methods include MDL Public Keys, functional class fingerprints, and pharmacophore fingerprints.

  • Similarity Coefficient Calculation: Calculate a similarity coefficient, such as the Tanimoto coefficient, to quantify the structural similarity between the target analyte and each test compound.

  • Prediction: Compounds with higher similarity coefficients are more likely to exhibit cross-reactivity in immunoassays. This method can help prioritize compounds for empirical testing.[1]

Visualizations

G

G start Start: Identify Target Analyte & Potential Cross-Reactants comp_screen Computational Screening (Molecular Similarity) start->comp_screen select_compounds Select High-Priority Compounds for Testing comp_screen->select_compounds immunoassay Perform Competitive Immunoassay (e.g., ELISA) select_compounds->immunoassay data_analysis Data Analysis: Calculate IC50 & % Cross-Reactivity immunoassay->data_analysis compare Compare Cross-Reactivity of MMP vs. Alternatives data_analysis->compare end End: Report Findings compare->end

G Paraquat Paraquat (PQ²⁺) Radical Paraquat Radical (PQ⁺˙) Paraquat->Radical Reduction Electron e⁻ (from NADPH) Electron->Radical Radical->Paraquat Re-oxidation Superoxide Superoxide (O₂⁻˙) Radical->Superoxide e⁻ transfer Oxygen O₂ Oxygen->Superoxide ROS Reactive Oxygen Species (ROS) Superoxide->ROS Damage Cellular Damage (Lipid Peroxidation) ROS->Damage

References

Safety Operating Guide

Pyridinium, 4-(methoxycarbonyl)-1-methyl- proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of Pyridinium, 4-(methoxycarbonyl)-1-methyl-, a pyridinium salt.

Immediate Safety and Handling Precautions

Before handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-, it is crucial to wear appropriate Personal Protective Equipment (PPE). Based on data for similar compounds, this substance should be handled with caution as it may cause skin and eye irritation, and potentially respiratory irritation.[1][2][3][4]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved particulate respirator.[4][5]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4] Avoid generating dust.[1][3][6]

Spill and Leak Procedures

In the event of a spill, isolate the area and prevent the substance from entering drains.[4][6]

For solid spills:

  • Gently sweep up the material to avoid creating dust.[2]

  • Place the swept material into a suitable, labeled container for disposal.[1][2]

  • Clean the spill area with a damp cloth.

For solutions:

  • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Place the absorbent material into a suitable, labeled container for disposal.

  • Clean the spill area with soap and water.

Proper Disposal Protocol

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[2]

  • Waste Characterization: While specific data is unavailable, related pyridinium compounds are not always classified as hazardous waste for transport.[4][6] However, it is prudent to treat this compound as potentially hazardous.

  • Containerization: Collect waste material in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Disposal Route: Dispose of the contents and container in accordance with local, state, and federal regulations. This typically involves transfer to an approved waste disposal plant.[2][4][6] It may be possible to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.

Summary of Key Data

The following table summarizes available data for Pyridinium, 4-(methoxycarbonyl)-1-methyl- and a closely related compound.

PropertyPyridinium, 4-(methoxycarbonyl)-1-methyl-1-Ethyl-4-(methoxycarbonyl)pyridinium Iodide
CAS Number 7630-02-61199-65-1
Molecular Formula C₈H₁₀INO₂C₉H₁₂INO₂
Molecular Weight 279.07 g/mol 293.10 g/mol
Physical State Solid (assumed)Solid (Crystal - Powder)
Melting Point No data available110°C
Boiling Point No data availableNo data available
Known Hazards No data availableSkin Irritation, Serious Eye Irritation

Disposal Workflow Diagram

The following diagram illustrates the general workflow for the proper disposal of Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

DisposalWorkflow Disposal Workflow for Pyridinium, 4-(methoxycarbonyl)-1-methyl- cluster_prep Preparation and Handling cluster_collection Waste Collection cluster_disposal Disposal Process A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle in a Well-Ventilated Area (Fume Hood) A->B C Collect Waste in a Labeled, Sealed Container B->C After Use or Spill Cleanup D Segregate from Incompatible Wastes C->D E Consult Institutional EHS for Specific Procedures D->E F Transfer to an Approved Waste Disposal Facility E->F

Caption: Disposal Workflow Diagram.

References

Personal protective equipment for handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-

Author: BenchChem Technical Support Team. Date: November 2025

Safe handling of Pyridinium, 4-(methoxycarbonyl)-1-methyl- necessitates a multi-faceted approach, encompassing the use of appropriate Personal Protective Equipment (PPE), adherence to proper handling and storage protocols, and a clear plan for waste disposal and emergency response.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

Body PartPersonal Protective Equipment (PPE)Specifications and Recommendations
Eyes/Face Safety Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory.[1][2] For operations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.
Skin Chemical-resistant Lab CoatA flame-retardant lab coat is recommended.[3] Ensure it is fully buttoned.
Nitrile GlovesNitrile gloves are recommended for their resistance to pyridine-based compounds.[2] Always inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.
Respiratory Use in a well-ventilated area or fume hoodAll work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Feet Closed-toe ShoesNever wear open-toed shoes or sandals in a laboratory setting.

Operational and Disposal Plans

Handling:

  • Always handle Pyridinium, 4-(methoxycarbonyl)-1-methyl- in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Avoid direct contact with skin, eyes, and clothing.[4]

  • Prevent the formation of dust or aerosols.

  • Wash hands thoroughly after handling.[3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][2]

  • Keep away from incompatible materials such as strong oxidizing agents.

Spill Management:

  • In the event of a spill, evacuate the area.

  • Wear the appropriate PPE as outlined above.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[2]

  • Ventilate the area and wash the spill site after the material has been removed.

Disposal:

  • Dispose of waste in accordance with all local, state, and federal regulations.[2]

  • Do not pour down the drain.[2] Chemical waste should be collected in a designated, labeled container.

Experimental Protocols

When incorporating Pyridinium, 4-(methoxycarbonyl)-1-methyl- into experimental protocols, a thorough risk assessment should be conducted. This assessment should consider the quantity of the chemical being used, the nature of the experimental procedure (e.g., heating, agitation), and the potential for exposure. All personnel involved in the experiment must be fully trained on the potential hazards and the required safety precautions.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_action Operational Plan start Start: Handling Pyridinium, 4-(methoxycarbonyl)-1-methyl- check_ventilation Is work performed in a certified chemical fume hood? start->check_ventilation check_splash Is there a significant risk of splashing? check_ventilation->check_splash Yes ppe_respiratory Respiratory Protection: - NIOSH-approved Respirator check_ventilation->ppe_respiratory No check_aerosol Is there a potential for aerosol or dust generation? check_splash->check_aerosol No ppe_splash Enhanced Eye/Face Protection: - Chemical Splash Goggles - Face Shield check_splash->ppe_splash Yes ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat - Closed-toe Shoes check_aerosol->ppe_standard check_aerosol->ppe_respiratory Yes proceed Proceed with Experiment ppe_standard->proceed ppe_splash->check_aerosol ppe_splash->proceed ppe_respiratory->check_splash ppe_respiratory->proceed

Caption: PPE Selection Workflow for Handling Pyridinium, 4-(methoxycarbonyl)-1-methyl-.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Pyridinium, 4-(methoxycarbonyl)-1-methyl-
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Pyridinium, 4-(methoxycarbonyl)-1-methyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.